RU5135
描述
属性
分子式 |
C18H28N2O2 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC 名称 |
(3aS,3bS,5aR,7S,9aS,9bS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one |
InChI |
InChI=1S/C18H28N2O2/c1-17-6-5-11(21)7-10(17)3-4-12-13-8-15(19)20-18(13,2)9-14(22)16(12)17/h10-13,16,21H,3-9H2,1-2H3,(H2,19,20)/t10-,11+,12+,13+,16-,17+,18+/m1/s1 |
InChI 键 |
LLAKESJIQFAQJA-PLCDLCHKSA-N |
手性 SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC(=N4)N)C)O |
规范 SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CC(=N4)N)C)O |
产品来源 |
United States |
Foundational & Exploratory
RU5135: A Technical Guide to its Mechanism of Action as a Dual Antagonist of GABAergic and Glycinergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU5135, a steroid derivative, functions as a potent antagonist at two primary classes of inhibitory neurotransmitter receptors: γ-aminobutyric acid type A (GABAA) receptors and glycine receptors (GlyR). This dual antagonism results in a convulsant effect, highlighting its potent disinhibitory action on the central nervous system. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, the signaling pathways it modulates, and the experimental protocols used to elucidate its function. All quantitative data are presented in structured tables, and key pathways and experimental workflows are visualized using diagrams.
Core Mechanism of Action: Competitive Antagonism
This compound exerts its effects through competitive antagonism at both GABAA and glycine receptors. This means that this compound binds to the same site as the endogenous agonists (GABA and glycine, respectively) but does not activate the receptor. Instead, it blocks the agonist from binding, thereby preventing the opening of the associated chloride ion channels and inhibiting the hyperpolarizing, inhibitory effect of these neurotransmitters.
Antagonism at GABAA Receptors
This compound acts as a competitive antagonist at GABAA receptors, a mechanism it shares with the well-known antagonist bicuculline.[1] Its action is distinct from non-competitive antagonists like picrotoxin, which bind to a different site on the receptor-ionophore complex.[1] The potency of this antagonism has been quantified using the pA2 scale, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.
Antagonism at Glycine Receptors
In a manner analogous to its action at GABAA receptors, this compound is a potent, strychnine-like antagonist at glycine receptors.[1][2] It competes with glycine for the agonist binding site, thereby blocking the inhibitory action of glycine, particularly in the spinal cord and brainstem where glycinergic inhibition is prominent.
Quantitative Analysis of this compound Antagonism
The potency of this compound has been determined through electrophysiological and binding assays. The key quantitative metrics are summarized below.
| Receptor Target | Agonist | Preparation | Parameter | Value | Reference |
| GABAA Receptor | Muscimol | Rat Cuneate Nucleus | pA2 | 8.31 | [1] |
| Glycine Receptor | Glycine | Rat Optic Nerve | pA2 | 7.67 | [1] |
Signaling Pathways Modulated by this compound
This compound, by blocking the primary inhibitory neurotransmitter systems in the central nervous system, leads to a state of disinhibition and neuronal hyperexcitability. The fundamental signaling mechanism at both GABAergic and glycinergic synapses involves the influx of chloride ions, leading to hyperpolarization of the postsynaptic membrane and making it less likely to fire an action potential. This compound disrupts these pathways at the receptor level.
Disruption of GABAergic Signaling
The following diagram illustrates the canonical GABAergic synapse and the point of intervention by this compound.
Disruption of Glycinergic Signaling
Similarly, this compound intervenes in the glycinergic signaling pathway as depicted below.
References
RU5135: A Technical Guide to its Antagonism of the Glycine Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine is the primary inhibitory neurotransmitter in the spinal cord and brainstem, playing a crucial role in motor control, respiratory rhythm, and pain processing.[1] It mediates its effects through the glycine receptor (GlyR), a ligand-gated ion channel that, upon activation, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.[1][2][3] Dysregulation of glycinergic signaling is implicated in various neurological disorders, making the GlyR a significant target for therapeutic intervention.
RU5135, a steroid derivative, has been identified as a potent and competitive antagonist of the glycine receptor.[4] Its strychnine-like activity makes it a valuable tool for probing the physiological and pathological roles of the glycinergic system. This technical guide provides an in-depth overview of this compound's core pharmacology, presenting available quantitative data, detailed experimental methodologies for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data
The antagonistic potency of this compound at the glycine receptor has been quantified using Schild analysis, a method that determines the dissociation constant (Kb) of a competitive antagonist. The pA2 value, which is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to elicit the same response, is a common measure of antagonist potency. For a competitive antagonist, the pA2 is theoretically equal to the pKb.
| Compound | Receptor Target | Preparation | Method | pA2 Value | Reference |
| This compound | Glycine Receptor | Isolated Rat Optic Nerve | Electrophysiology (Sucrose Gap) | 7.67 | [4] |
| This compound | GABAA Receptor | Isolated Rat Cuneate Nucleus | Electrophysiology (Sucrose Gap) | 8.31 (vs. Muscimol) | [4] |
Note: The pA2 value for the GABAA receptor is included for comparative purposes, indicating that this compound also exhibits activity at this receptor.
Signaling Pathway
The canonical signaling pathway for the glycine receptor is centered on its function as a ligand-gated chloride channel.
References
- 1. Frontiers | Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schild plot analysis of glycine and kynurenic acid at the N-methyl-D-aspartate excitatory amino acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Steroid Derivative RU5135: A Potent Antagonist of Inhibitory Amino Acid Receptors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The steroid derivative RU5135 (3α-hydroxy-16-imino-5β-17-azaandrostan-11-one) is a significant pharmacological tool for studying the function of inhibitory amino acid neurotransmitter systems. Early research has established this compound as a potent and selective antagonist of both γ-aminobutyric acid (GABA) type A (GABAA) and glycine receptors, the primary mediators of fast synaptic inhibition in the central nervous system. This technical guide provides a comprehensive overview of the foundational studies on this compound, focusing on its interactions with these critical inhibitory receptors. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience research.
Quantitative Data Summary
The antagonistic potency of this compound at GABAA and glycine receptors has been quantified in early studies, primarily through electrophysiological experiments. The key data are summarized in the table below for ease of comparison.
| Receptor Target | Agonist Used | Experimental Preparation | Antagonistic Potency (pA2) | Reference |
| GABAA Receptor | Muscimol | Isolated Rat Cuneate Nucleus | 8.31 | [1] |
| Glycine Receptor | Glycine | Isolated Rat Optic Nerve | 7.67 | [1] |
Table 1: Antagonistic Potency of this compound at Inhibitory Amino Acid Receptors. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's dose-response curve, providing a measure of the antagonist's potency.
Core Mechanisms of Action
Early investigations have elucidated that this compound acts as a competitive antagonist at both GABAA and glycine receptors.[1] This mode of action implies that this compound binds to the same site as the endogenous agonists (GABA and glycine, respectively) but does not activate the receptor. Instead, it prevents the agonists from binding and inducing the conformational changes necessary for ion channel opening and subsequent neuronal inhibition.
For the GABAA receptor , studies have shown that this compound shares a common site of action with the well-established competitive antagonist, bicuculline.[1] Importantly, this site is distinct from the binding site of picrotoxin, a non-competitive antagonist that blocks the chloride channel pore of the GABAA receptor.[1]
Similarly, at the glycine receptor , this compound's antagonistic action is comparable to that of strychnine, a classical competitive antagonist of this receptor.[1]
Further research utilizing [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding assays has provided additional insights into the interaction of this compound with the GABAA receptor complex. These studies have confirmed that this compound is a competitive antagonist at the GABAA receptor.
Experimental Protocols
The foundational data on this compound's activity were generated using specific ex vivo preparations and electrophysiological recording techniques. The following are detailed methodologies based on the available literature.
Electrophysiological Recording from Isolated Rat Optic Nerve and Cuneate Nucleus Slices
These protocols are based on the methods described by Simmonds and Turner (1985).
1. Tissue Preparation:
-
Isolated Rat Optic Nerve:
-
Male Sprague-Dawley rats are euthanized.
-
The optic nerves are dissected from the optic chiasm to the eyeball.
-
The nerves are then transferred to a recording chamber.
-
-
Rat Cuneate Nucleus Slices:
-
The brainstem is rapidly removed and placed in chilled, oxygenated artificial cerebrospinal fluid (aCSF).
-
The cuneate nucleus is dissected out and sliced to a thickness of 300-500 µm using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF before being transferred to the recording chamber.
-
2. Recording Setup:
-
The tissue preparation (optic nerve or cuneate nucleus slice) is placed in a recording chamber and continuously superfused with oxygenated (95% O2 / 5% CO2) aCSF at a constant temperature (typically 32-35°C).
-
Extracellular recordings are made using glass microelectrodes filled with a conducting solution (e.g., 2 M NaCl).
-
A stimulating electrode is positioned to evoke synaptic responses.
3. Drug Application and Data Analysis:
-
Agonists (muscimol for GABAA, glycine for glycine receptors) and antagonists (this compound, bicuculline, strychnine) are applied via the superfusion medium.
-
Dose-response curves for the agonists are generated in the absence and presence of various concentrations of the antagonist.
-
The degree of rightward shift in the dose-response curve caused by the antagonist is used to calculate the pA2 value using a Schild plot analysis.
[35S]TBPS Binding Assay
This protocol is based on the general principles of radioligand binding assays used to study the GABAA receptor complex.
1. Membrane Preparation:
-
Rat brain tissue (e.g., cerebral cortex) is homogenized in a cold buffer solution (e.g., Tris-HCl).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous substances that might interfere with the binding assay.
2. Binding Reaction:
-
Aliquots of the prepared membrane suspension are incubated with a fixed concentration of [35S]TBPS and varying concentrations of the test compound (e.g., this compound) or a displacing agent to determine non-specific binding (e.g., unlabeled TBPS or picrotoxin).
-
The incubation is carried out in a suitable buffer at a specific temperature and for a defined period to reach equilibrium.
3. Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Inhibition curves are generated by plotting the percentage of specific binding against the concentration of the competing ligand.
-
IC50 values (the concentration of the competing ligand that inhibits 50% of the specific binding) are determined from these curves.
-
For competitive antagonists, the IC50 value can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The interactions of this compound with GABAA and glycine receptors can be visualized through the following diagrams.
References
RU5135: A Technical Whitepaper on its Antagonistic Effects on the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of RU5135, a steroid derivative with significant effects on the central nervous system (CNS). This compound is characterized as a potent convulsant and acts primarily as an antagonist at inhibitory amino acid receptors, specifically targeting glycine and γ-aminobutyric acid (GABA) receptors. This whitepaper consolidates the available quantitative data, details the experimental protocols used in its characterization, and visualizes its mechanism of action on key CNS signaling pathways.
Introduction
This compound, an amidine steroid, has been identified as a significant modulator of inhibitory neurotransmission in the central nervous system.[1] Early studies have established its role as a potent antagonist of both glycine and GABA receptors, the primary mediators of inhibitory synaptic transmission in the spinal cord and brain, respectively.[2][3] Its strychnine-like effects on glycine receptors and its competitive antagonism at GABA receptors underscore its powerful convulsant properties.[1][2] This guide synthesizes the foundational research on this compound to provide a detailed understanding of its neuropharmacological profile for research and drug development applications.
Quantitative Data
The following table summarizes the quantitative data available for this compound's antagonistic activity on inhibitory amino acid receptors.
| Parameter | Value | Receptor Target | Preparation | Reference |
| pA2 | 7.67 | Glycine | Isolated rat optic nerve | [3] |
| pA2 | 8.31 | GABA (muscimol-induced agonism) | Isolated rat cuneate nucleus | [3] |
Mechanism of Action: Signaling Pathways
This compound exerts its effects on the central nervous system by antagonizing two key inhibitory neurotransmitter receptors: the glycine receptor (GlyR) and the GABA-A receptor (GABAAR).
Glycine Receptor Antagonism
In the spinal cord and brainstem, glycine is the primary inhibitory neurotransmitter. It binds to GlyRs, which are ligand-gated ion channels, leading to an influx of chloride ions (Cl-). This hyperpolarizes the neuron, making it less likely to fire an action potential. This compound acts as a competitive antagonist at the GlyR, blocking the binding of glycine and thereby preventing the inhibitory chloride current. This mechanism is similar to that of the classic glycine antagonist, strychnine.[2]
GABA-A Receptor Antagonism
GABA is the main inhibitory neurotransmitter in the brain. It binds to GABA-A receptors, which are also ligand-gated chloride channels. Similar to the action of glycine, GABA binding to GABA-A receptors leads to chloride influx and hyperpolarization. This compound competitively antagonizes the action of GABA agonists like muscimol at the GABA-A receptor.[3] This blockade of GABAergic inhibition contributes to the convulsant effects of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's effects on the central nervous system.
Microelectrophoretic Application in Anesthetized Cats
This in vivo protocol was used to assess the effects of this compound on neuronal firing in the spinal cord.[2]
-
Animal Preparation: Adult cats were anesthetized with pentobarbitone. The spinal cord was exposed, and the animal's physiological parameters were maintained.
-
Microelectrophoresis: A multi-barreled micropipette was used for the extracellular recording of neuronal action potentials and the simultaneous application of substances. One barrel contained this compound, while other barrels contained glycine, GABA, and control solutions.
-
Drug Application: this compound was applied microelectrophoretically to neurons that were inhibited by glycine and GABA. The effect of this compound on the inhibitory actions of glycine and GABA was then observed.
-
Data Analysis: The firing rate of the neurons was recorded, and the antagonistic effect of this compound was quantified by its ability to block the inhibition of neuronal firing induced by glycine and GABA.
In Vitro Studies on Isolated Rat Tissues
This protocol was employed to determine the competitive nature and potency of this compound's antagonism at GABA and glycine receptors.[3]
-
Tissue Preparation: The cuneate nucleus and optic nerve were isolated from rats. These tissues were maintained in a physiological solution.
-
Electrophysiological Recording: Extracellular recordings were made from the isolated tissues to measure the depolarization induced by the application of GABA agonists (muscimol) in the cuneate nucleus and glycine in the optic nerve.
-
Drug Application:
-
Agonist Dose-Response: Dose-response curves were generated for muscimol and glycine.
-
Antagonist Application: The tissues were then exposed to various concentrations of this compound, and the agonist dose-response curves were re-determined in the presence of the antagonist.
-
-
Data Analysis: The parallel rightward shift of the agonist dose-response curves in the presence of this compound indicated competitive antagonism. The pA2 value, a measure of the antagonist's potency, was calculated from these shifts.
Conclusion
This compound is a potent dual antagonist of glycine and GABA-A receptors. Its well-characterized competitive antagonism provides a valuable tool for probing the function of these inhibitory systems in the central nervous system. The quantitative data and experimental protocols detailed in this whitepaper offer a foundational understanding for researchers and drug development professionals interested in the modulation of inhibitory neurotransmission and the study of convulsant mechanisms. Further research could explore the subunit selectivity of this compound at GABA-A receptors and its potential use as a pharmacological tool in models of neurological disorders where inhibitory signaling is dysregulated.
References
Investigating the Binding Affinity of RU5135 to Glycine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the steroidal derivative RU5135 to glycine receptors (GlyRs). It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, including quantitative binding data, detailed experimental methodologies, and a clear visualization of the relevant signaling pathways.
Quantitative Binding Affinity of this compound at Glycine Receptors
This compound is a known competitive antagonist of the glycine receptor, sharing a common binding site with the well-characterized antagonist, strychnine.[1] Its binding affinity has been quantified using electrophysiological methods, yielding a pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. For a competitive antagonist, the pA2 value is approximately equal to the negative logarithm of the inhibition constant (Ki).
| Compound | Receptor Target | Assay Type | Measured Value | Calculated Ki | Reference |
| This compound | Glycine Receptor | Electrophysiology (Antagonism of glycine-induced depolarization) | pA2 = 7.67 | ~21.4 nM | [1][2] |
Note on Ki Calculation: The Ki value was calculated from the pA2 value using the formula: Ki = 10-pA2. This calculation assumes a competitive antagonism with a Schild plot slope of 1.
Experimental Protocols
[3H]Strychnine Competitive Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of a test compound, such as this compound, for the glycine receptor by measuring its ability to displace the radiolabeled antagonist [3H]strychnine.
Materials:
-
Biological Material: Synaptic membrane fractions prepared from mammalian spinal cord or brainstem, or cell lines stably expressing recombinant glycine receptors.
-
Radioligand: [3H]Strychnine (specific activity ~20-40 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Glycine (1 mM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final membrane pellet in the assay buffer to a desired protein concentration.
-
Assay Setup: In a series of microcentrifuge tubes or a 96-well plate, combine the following:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of [3H]strychnine (typically at or below its Kd value for the receptor, e.g., 1-5 nM).
-
A range of concentrations of the test compound (this compound).
-
For determining non-specific binding, add a high concentration of unlabeled glycine (1 mM) instead of the test compound.
-
For determining total binding, add assay buffer instead of the test compound or non-specific control.
-
-
Incubation: Incubate the assay mixtures at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflow
Glycine Receptor Signaling Pathway
Glycine receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission in the central nervous system.[3] Upon binding of an agonist like glycine, the receptor undergoes a conformational change, opening its integral chloride ion channel. The subsequent influx of chloride ions into the neuron leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential and thus exerting an inhibitory effect on neuronal activity.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound for the glycine receptor.
References
- 1. Antagonism of inhibitory amino acids by the steroid derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of inhibitory amino acids by the steroid derivative this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Structure-Activity Relationship of RU5135: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the steroidal derivative RU5135, focusing on its structure-activity relationship as a potent antagonist of inhibitory neurotransmitter receptors. This document delves into its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its characterization.
Introduction to this compound
This compound is a synthetic steroid derivative recognized for its potent antagonistic activity at two major inhibitory ligand-gated ion channels in the central nervous system: the γ-aminobutyric acid type A (GABA-A) receptor and the glycine receptor (GlyR). Its action at these receptors leads to a reduction in inhibitory neurotransmission, making it a valuable tool for neuroscience research. Chemically, this compound is characterized by a 3α-hydroxy, 5β-androstane backbone.
Mechanism of Action
This compound functions as a competitive antagonist at both GABA-A and glycine receptors. This means it binds to the same site as the endogenous agonists (GABA and glycine, respectively) but does not activate the receptor. Instead, it blocks the agonist from binding, thereby preventing the opening of the chloride ion channel. This blockade of chloride influx prevents hyperpolarization of the neuronal membrane, leading to a disinhibition of neuronal firing.
-
At the GABA-A Receptor: this compound acts as a competitive antagonist to GABA and its analogue, muscimol. It appears to share a common binding site with the classical competitive antagonist bicuculline.
-
At the Glycine Receptor: this compound exhibits potent, strychnine-like antagonism, indicating it competes with glycine at its binding site.
Quantitative Pharmacological Data
The following table summarizes the known quantitative data for the antagonistic activity of this compound at GABA-A and glycine receptors.
| Receptor Target | Agonist/Analogue | Antagonistic Potency (pA2) | Reference Compound |
| GABA-A Receptor | Muscimol | 8.31 | Bicuculline |
| Glycine Receptor | Glycine | 7.67 | Strychnine |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.
Structure-Activity Relationship (SAR) of Steroidal Antagonists
-
The Steroid Nucleus: The androstane or pregnane backbone provides a rigid scaffold for the presentation of functional groups in a specific spatial orientation.
-
A-Ring Substitution: The presence of a 3α-hydroxyl group and a 5β-reduced A-ring are common features in many neuroactive steroids that interact with the GABA-A receptor. However, this compound does not appear to compete at the specific neurosteroid binding site, suggesting a different mode of interaction with the receptor complex.
-
Substituents at C17: Modifications at the C17 position of the steroid D-ring can significantly impact activity and selectivity. The nature of the substituent in this compound is crucial for its antagonist properties.
Further research focusing on the synthesis and pharmacological evaluation of a focused library of this compound analogues would be necessary to delineate a precise SAR for this class of compounds.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound or similar compounds.
This protocol is designed to determine the binding affinity of a test compound (like this compound) to the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Rat cortical tissue or cells expressing recombinant GABA-A receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]Muscimol or [³H]Gabazine.
-
Non-specific Binding Control: High concentration of unlabeled GABA or bicuculline.
-
Test Compound: this compound at various concentrations.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, add the non-specific control instead of the test compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
This functional assay measures the ability of a compound to antagonize agonist-induced currents in oocytes expressing GABA-A or glycine receptors.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired receptor subunits (e.g., α1, β2, γ2 for GABA-A; α1 for glycine).
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.
-
Agonist Solutions: GABA or glycine at a concentration that elicits a submaximal response (e.g., EC₂₀).
-
Antagonist Solutions: this compound at various concentrations.
-
TEVC setup: Amplifier, microelectrodes, perfusion system.
Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate oocytes. Inject the cRNA encoding the receptor subunits into the oocytes and incubate for 2-5 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording). Clamp the membrane potential at -60 mV.
-
Agonist Application: Apply the agonist solution to the oocyte and record the inward chloride current. Wash with ND96 until the current returns to baseline.
-
Antagonist Application: Co-apply the agonist solution with varying concentrations of the antagonist (this compound).
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the antagonist. Calculate the percentage of inhibition for each antagonist concentration. Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a dose-response curve to determine the IC₅₀.
Visualizations
Caption: Antagonistic action of this compound on GABA-A and Glycine receptor signaling.
Caption: Workflow for the synthesis and in vitro characterization of this compound.
Caption: The principle of competitive antagonism by this compound at inhibitory receptors.
Exploratory Studies of RU5135 in Brainstem Preparations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential exploratory studies of the steroidal derivative RU5135 within brainstem preparations. This compound is a compound known for its potent antagonist activity at both γ-aminobutyric acid type A (GABA-A) and glycine receptors. While direct experimental data on this compound in the brainstem is not currently available in published literature, this document outlines a detailed framework for such investigations. By leveraging the known pharmacological profile of this compound and established methodologies for in vitro brainstem slice electrophysiology, we present hypothetical experimental protocols, expected signaling pathway interactions, and data presentation structures. This guide is intended to serve as a foundational resource for researchers seeking to investigate the effects of dual GABA-A and glycine receptor antagonism on brainstem neuronal circuits, particularly those involved in vital functions such as respiratory rhythm generation.
Introduction to this compound
This compound is a synthetic steroid derivative that has been characterized as a convulsant due to its potent inhibitory action on two major classes of inhibitory neurotransmitter receptors in the central nervous system: GABA-A receptors and glycine receptors.[1][2] It acts as a competitive antagonist at the GABA-A receptor, sharing a common site of action with bicuculline.[3] Furthermore, it is a potent, strychnine-like antagonist of glycine receptors.[1] This dual antagonism makes this compound a unique tool for probing the combined roles of GABAergic and glycinergic inhibition in neuronal networks.
The brainstem, a critical region for the regulation of autonomic functions including respiration, heart rate, and consciousness, is densely populated with both GABA-A and glycine receptors. These receptors are crucial for shaping the rhythmic activity of neuronal networks, such as the respiratory central pattern generator located in the medulla.[4][5] Therefore, this compound is a valuable pharmacological agent for elucidating the integrated function of these two primary inhibitory systems in maintaining physiological homeostasis.
Quantitative Pharmacological Data of this compound
The following table summarizes the known quantitative data for this compound's antagonist activity from studies on isolated preparations of the rat cuneate nucleus and optic nerve.[3] These values provide a basis for estimating effective concentrations in exploratory brainstem studies.
| Receptor Target | Agonist Antagonized | Preparation | Antagonist Potency (pA2) | Reference |
| GABA-A Receptor | Muscimol | Rat Cuneate Nucleus | 8.31 | [3] |
| Glycine Receptor | Glycine | Rat Optic Nerve | 7.67 | [3] |
Experimental Protocols
The following protocols are detailed methodologies for the preparation of brainstem slices and subsequent electrophysiological recordings to study the effects of this compound. These are based on established techniques for in vitro slice electrophysiology.[6][7][8]
Brainstem Slice Preparation
This protocol describes the procedure for obtaining viable brainstem slices from neonatal rodents, which are commonly used for studying respiratory circuits in vitro.
-
Animal Anesthesia and Decapitation: Anesthetize a neonatal rodent (e.g., P0-P4 rat) via hypothermia or inhalation of a suitable anesthetic. Once deeply anesthetized, swiftly decapitate the animal.
-
Brainstem Dissection: Place the head in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) slicing solution. The composition of a typical slicing aCSF is provided in Table 2. Carefully dissect the brain and isolate the brainstem.
-
Mounting and Slicing: Glue the brainstem, typically ventral side up, onto a vibratome stage. Submerge the stage in the ice-cold, oxygenated slicing aCSF. Cut transverse slices of the medulla at a thickness of 400-600 µm.
-
Incubation and Recovery: Transfer the slices to a holding chamber containing standard aCSF (see Table 2 for composition) saturated with 95% O2 / 5% CO2. Allow the slices to recover for at least 1 hour at 30-32°C before commencing recordings.
Table 2: Composition of Artificial Cerebrospinal Fluid (aCSF)
| Compound | Slicing aCSF (mM) | Recording aCSF (mM) |
| NaCl | 87 | 124 |
| KCl | 2.5 | 3 |
| NaH2PO4 | 1.25 | 1.25 |
| NaHCO3 | 25 | 26 |
| CaCl2 | 0.5 | 2 |
| MgCl2 | 7 | 1 |
| Sucrose | 75 | - |
| D-Glucose | 10 | 10 |
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for recording from individual neurons within the brainstem slice to assess the impact of this compound.[9][10][11]
-
Slice Transfer: Transfer a single brainstem slice to the recording chamber of an upright microscope, continuously perfused with oxygenated recording aCSF at 30-32°C.
-
Neuron Visualization: Identify neurons in the region of interest (e.g., the pre-Bötzinger complex for respiratory studies) using differential interference contrast (DIC) optics.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with an appropriate internal solution (see Table 3).
-
Giga-seal Formation and Whole-Cell Configuration: Approach a target neuron with the patch pipette while applying positive pressure. Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ). Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Data Acquisition: Record neuronal activity in either current-clamp (to measure membrane potential and firing patterns) or voltage-clamp (to measure synaptic currents) mode using a suitable amplifier and data acquisition system.
-
Drug Application: After obtaining a stable baseline recording, perfuse the slice with recording aCSF containing the desired concentration of this compound.
Table 3: Composition of K-Gluconate Based Internal Solution
| Compound | Concentration (mM) |
| K-Gluconate | 120 |
| KCl | 20 |
| HEPES | 10 |
| EGTA | 0.2 |
| Mg-ATP | 4 |
| Na-GTP | 0.3 |
| Phosphocreatine | 10 |
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the inhibitory signaling pathways targeted by this compound.
Experimental Workflow
The following diagram illustrates the logical flow of an experiment to investigate this compound in a brainstem preparation.
Hypothetical Exploratory Study: this compound and the Respiratory Network
Given the critical role of both GABAergic and glycinergic inhibition in shaping the respiratory rhythm, a primary exploratory study would involve applying this compound to a brainstem slice preparation that generates spontaneous respiratory-related rhythmic activity.
Objective: To determine the effect of dual GABA-A and glycine receptor antagonism by this compound on the frequency and pattern of respiratory motor output.
Hypothetical Experimental Protocol:
-
Prepare a rhythmic medullary slice from a neonatal rat as described in section 3.1.
-
Position the slice in a recording chamber and record the spontaneous rhythmic discharges from a respiratory motor nerve root (e.g., the hypoglossal nerve, XII).
-
After establishing a stable baseline rhythm in recording aCSF, perfuse the slice with increasing concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM).
-
Record the changes in the frequency, amplitude, and pattern of the respiratory motor output.
-
Following drug application, perform a washout with recording aCSF to determine if the effects are reversible.
Expected Outcomes:
Based on the known roles of GABA and glycine in respiratory control, it is hypothesized that this compound would:
-
Increase Respiratory Frequency: By blocking inhibitory inputs to inspiratory neurons, this compound is expected to increase the overall excitability of the respiratory network, leading to a faster breathing rhythm.[12]
-
Alter the Respiratory Pattern: The blockade of inhibition may disrupt the normal pattern of inspiration and expiration, potentially leading to prolonged inspiratory bursts or even seizure-like activity at higher concentrations.[5]
-
Increase Neuronal Firing: Whole-cell recordings from individual respiratory neurons are expected to show increased firing rates and a reduction or elimination of inhibitory postsynaptic potentials (IPSPs) in the presence of this compound.
Conclusion
While direct experimental evidence is lacking, the potent dual antagonist profile of this compound at GABA-A and glycine receptors makes it a highly valuable tool for dissecting the complex inhibitory control of brainstem circuits. The experimental framework provided in this technical guide offers a clear path for future investigations into the effects of this compound. Such studies will undoubtedly contribute to a deeper understanding of the integrated roles of GABAergic and glycinergic signaling in the regulation of vital physiological functions.
References
- 1. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of inhibitory amino acids by the steroid derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of inhibitory amino acids by the steroid derivative this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine receptor-mediated fast synaptic inhibition in the brainstem respiratory system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Respiratory rhythm generation and synaptic inhibition of expiratory neurons in pre-Bötzinger complex: differential roles of glycinergic and GABAergic neural transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Wedge Slice Preparation for Mimicking In Vivo Neuronal Circuit Connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Procedure — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
- 8. precisionary.com [precisionary.com]
- 9. Whole-cell patch-clamp recordings from respiratory neurons in neonatal rat brainstem in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. re-place.be [re-place.be]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. journals.physiology.org [journals.physiology.org]
Methodological & Application
Application Notes and Protocols for RU5135 in In-Vitro Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU5135 is a steroid derivative recognized for its potent effects on inhibitory neurotransmission in the central nervous system. In in-vitro electrophysiology experiments, this compound serves as a valuable pharmacological tool to investigate the function and modulation of specific ligand-gated ion channels. These application notes provide detailed protocols for utilizing this compound to study its effects on glycine receptors (GlyRs) and γ-aminobutyric acid type A receptors (GABA-A Rs) using the whole-cell patch-clamp technique.
Mechanism of Action
This compound is a potent antagonist of both glycine and GABA-A receptors.[1][2] It exhibits strychnine-like activity at glycine receptors, effectively blocking the chloride current mediated by glycine.[1] Additionally, this compound acts as a competitive antagonist at GABA-A receptors, sharing a common binding site with the well-known antagonist bicuculline.[2] This dual antagonism allows for the dissection of inhibitory circuits and the study of the pharmacological properties of these crucial ion channels.
Data Presentation
The following table summarizes the key pharmacological data for this compound based on available literature. This information is essential for designing and interpreting in-vitro electrophysiology experiments.
| Parameter | Value | Receptor Target | Preparation | Reference |
| pA2 | 7.67 | Glycine Receptor | Isolated rat optic nerve | [2] |
| pA2 | 8.31 | GABA-A Receptor (muscimol-induced currents) | Isolated rat cuneate nucleus | [2] |
| Antagonism Type | Competitive | GABA-A Receptor | Isolated rat cuneate nucleus | [2] |
| Antagonism Type | Strychnine-like | Glycine Receptor | Cat spinal cord (in-vivo) | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Glycine-Evoked Currents
This protocol details the methodology to assess the antagonistic effect of this compound on glycine receptors in cultured neurons or acute brain slices.
Materials:
-
Cell Culture or Brain Slice Preparation: Neurons expressing glycine receptors (e.g., spinal cord neurons, brainstem neurons).
-
External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2 / 5% CO2.
-
Internal Solution: Containing (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 0.1 EGTA, 2 ATP-Mg, and 0.3 GTP-Na, pH adjusted to 7.3 with CsOH.
-
Glycine Stock Solution: 10 mM in water.
-
This compound Stock Solution: 10 mM in DMSO.
-
Patch-clamp setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.
Procedure:
-
Preparation: Prepare cultured neurons or acute brain slices according to standard laboratory protocols.
-
Perfusion: Continuously perfuse the recording chamber with oxygenated aCSF at a rate of 2-3 ml/min.
-
Patching: Establish a whole-cell patch-clamp configuration on a target neuron. Clamp the membrane potential at -60 mV.
-
Glycine Application: Apply a sub-maximal concentration of glycine (e.g., 10-30 µM) for 2-5 seconds to elicit a stable inward chloride current.
-
This compound Application: After a stable baseline is achieved, co-apply glycine with increasing concentrations of this compound (e.g., 10 nM - 10 µM).
-
Washout: Wash out this compound with aCSF and re-apply glycine to check for recovery of the current.
-
Data Analysis: Measure the peak amplitude of the glycine-evoked currents in the absence and presence of this compound. Construct a concentration-response curve to determine the IC50 of this compound.
Protocol 2: Whole-Cell Voltage-Clamp Recording of GABA-Evoked Currents
This protocol is designed to investigate the antagonistic properties of this compound on GABA-A receptors.
Materials:
-
Cell Culture or Brain Slice Preparation: Neurons expressing GABA-A receptors (e.g., hippocampal, cortical neurons).
-
External Solution (aCSF): Same as Protocol 1.
-
Internal Solution: Same as Protocol 1.
-
GABA Stock Solution: 10 mM in water.
-
This compound Stock Solution: 10 mM in DMSO.
-
Patch-clamp setup: Same as Protocol 1.
Procedure:
-
Preparation: Prepare cultured neurons or acute brain slices.
-
Perfusion: Continuously perfuse the recording chamber with oxygenated aCSF.
-
Patching: Establish a whole-cell patch-clamp configuration and clamp the membrane potential at -60 mV.
-
GABA Application: Apply a sub-maximal concentration of GABA (e.g., 1-10 µM) for 2-5 seconds to elicit a stable inward chloride current.
-
This compound Application: Co-apply GABA with increasing concentrations of this compound (e.g., 10 nM - 10 µM).
-
Washout: Wash out this compound and re-apply GABA to observe the recovery of the response.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents and construct a concentration-response curve for this compound's inhibition to determine its IC50.
Mandatory Visualizations
Caption: Mechanism of action of this compound as an antagonist at both Glycine and GABA-A receptors.
Caption: Experimental workflow for in-vitro electrophysiological characterization of this compound.
References
Application Notes and Protocol for RU5135 in Brain Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU5135 is a steroid derivative recognized for its potent antagonist activity at inhibitory amino acid receptors. Specifically, it acts as a competitive antagonist at both glycine receptors and GABA-A receptors.[1][2] This document provides a detailed protocol for the application of this compound in brain slice electrophysiology experiments, designed to facilitate research into its effects on neuronal activity and synaptic transmission. The protocol includes information on the preparation of brain slices, drug application, and electrophysiological recording techniques. Additionally, it summarizes the known quantitative data regarding this compound's antagonist properties and provides a visual representation of its mechanism of action.
Quantitative Data Summary
The following table summarizes the reported quantitative data for this compound's antagonist activity at GABA and glycine receptors.
| Receptor Target | Agonist | Preparation | Antagonism Type | pA2 Value | Reference |
| GABA-A | Muscimol | Rat Cuneate Nucleus | Competitive | 8.31 | [1] |
| Glycine | Glycine | Rat Optic Nerve | Competitive | 7.67 | [1] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.
Mechanism of Action
This compound is a potent antagonist of the main inhibitory neurotransmitter receptors in the central nervous system: GABA-A and glycine receptors.[1][2]
-
GABA-A Receptor Antagonism: this compound acts as a competitive antagonist at GABA-A receptors, competing with the endogenous ligand GABA (and its analogue muscimol) for the binding site.[1] Its site of action is shared with the well-known GABA-A antagonist bicuculline, but is distinct from the picrotoxin binding site.[1]
-
Glycine Receptor Antagonism: this compound exhibits "strychnine-like" activity as a potent competitive antagonist of glycine at its receptor.[2] It shares a common site of action with strychnine.[1]
By blocking these inhibitory receptors, application of this compound is expected to lead to a disinhibition of neuronal activity, potentially increasing neuronal firing rates and excitability.
Caption: Mechanism of this compound as a competitive antagonist at GABA-A and glycine receptors.
Experimental Protocol: Application of this compound in Brain Slice Electrophysiology
This protocol provides a general framework for the application of this compound. Specific parameters such as brain region, slice thickness, and recording parameters should be optimized for the specific experimental question.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Artificial cerebrospinal fluid (aCSF)
-
Sucrose-based slicing solution
-
Intracellular solution for patch-clamp recordings
-
Standard electrophysiology equipment (vibratome, microscope, amplifier, digitizer, etc.)
Solutions Preparation
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in DMSO. Store at -20°C.
-
aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 glucose. Bubble with 95% O2 / 5% CO2 for at least 30 minutes before use to maintain a pH of 7.4.
-
Slicing Solution (Sucrose-based, in mM): 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 10 glucose. Keep ice-cold and continuously bubbled with 95% O2 / 5% CO2.
Brain Slice Preparation
-
Anesthetize the animal according to approved institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly decapitate and dissect the brain, placing it in ice-cold, oxygenated slicing solution.
-
Mount the brain on a vibratome stage and cut slices of the desired thickness (e.g., 300-400 µm) in ice-cold, oxygenated slicing solution.
-
Transfer slices to a holding chamber containing aCSF at 32-34°C for a recovery period of at least 1 hour before starting recordings. Ensure continuous oxygenation.
Electrophysiological Recordings
-
Transfer a single brain slice to the recording chamber, continuously perfused with oxygenated aCSF at a constant flow rate (e.g., 2-3 ml/min) and temperature (e.g., 30-32°C).
-
Obtain stable whole-cell patch-clamp or field potential recordings from the neuron(s) or brain region of interest.
-
Record baseline activity for a stable period (e.g., 5-10 minutes) before drug application.
Application of this compound
-
Dilute the this compound stock solution into the aCSF to the final desired concentration. It is recommended to test a range of concentrations based on the pA2 values (e.g., from nanomolar to low micromolar ranges).
-
Switch the perfusion from the control aCSF to the aCSF containing this compound.
-
Record the effects of this compound on neuronal activity (e.g., membrane potential, firing rate, synaptic potentials) for a sufficient duration to observe a stable effect.
-
For washout experiments, switch the perfusion back to the control aCSF and record for an extended period to determine the reversibility of the effects.
Caption: Workflow for applying this compound in brain slice electrophysiology experiments.
Expected Results and Interpretation
Based on its mechanism of action, the application of this compound is expected to:
-
Increase neuronal excitability: By blocking inhibitory inputs, neurons may exhibit a more depolarized resting membrane potential and an increased firing rate in response to stimuli.
-
Reduce inhibitory postsynaptic potentials (IPSPs): Both GABA-A and glycine receptor-mediated IPSPs should be reduced in amplitude in the presence of this compound.
-
Alter network activity: In brain regions with significant tonic or phasic inhibition, this compound may induce or alter network oscillations.
The specific effects will depend on the brain region under investigation and the endogenous levels of GABAergic and glycinergic signaling.
Troubleshooting
-
Precipitation of this compound: If the compound precipitates in the aCSF, try using a lower final concentration or increasing the concentration of DMSO in the final solution (though keeping it below 0.1% is advisable to avoid off-target effects).
-
No observable effect: This could be due to a low concentration of this compound, a lack of significant GABAergic or glycinergic tone in the recorded neuron, or degradation of the compound. Use a fresh stock solution and test a higher concentration range.
-
Irreversible effects: If the effects of this compound do not wash out, this may indicate very high-affinity binding or potential neurotoxic effects at high concentrations. Use the lowest effective concentration and ensure a sufficient washout period.
Safety Precautions
This compound is a bioactive compound. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
References
Application Notes and Protocols for Studying Glycinergic Neurotransmission with RU5135
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU5135 is a potent steroid derivative that acts as a competitive antagonist at strychnine-sensitive glycine receptors, making it a valuable tool for investigating the role of glycinergic neurotransmission in the central nervous system.[1][2] It also exhibits competitive antagonism at the GABA-A receptor, a factor to consider in experimental design.[2] These application notes provide detailed protocols for utilizing this compound in key in vitro and in vivo experimental paradigms to elucidate the function of glycinergic signaling in various physiological and pathological processes.
Mechanism of Action
This compound acts as a competitive antagonist at the glycine receptor, meaning it binds to the same site as the endogenous agonist, glycine, thereby preventing the opening of the associated chloride ion channel. This blockade of inhibitory glycinergic currents allows for the study of the downstream effects of glycinergic disinhibition.[1][2] Additionally, this compound competitively antagonizes the GABA-A receptor.[2]
Data Presentation
The following table summarizes the available quantitative data for this compound at glycine and GABA-A receptors.
| Parameter | Receptor Target | Preparation | Value | Reference |
| pA2 | Glycine | Rat Optic Nerve | 7.67 | [2] |
| pA2 | GABA-A | Rat Cuneate Nucleus | 8.31 | [2] |
Note: Further research is required to obtain a more comprehensive quantitative profile of this compound, including IC50 and Ki values from various experimental systems.
Experimental Protocols
In Vitro Electrophysiology: Recording of Glycinergic Inhibitory Postsynaptic Currents (IPSCs) in Spinal Cord Slices
This protocol describes how to isolate and record glycinergic IPSCs from neurons in acute spinal cord slices and how to use this compound to block these currents.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Slicing solution (e.g., sucrose-based aCSF)
-
Patch-clamp recording setup
-
Vibratome or tissue slicer
-
Glutamatergic and GABAergic receptor antagonists (e.g., CNQX, AP5, bicuculline)
-
Strychnine (as a positive control)
Procedure:
-
Spinal Cord Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., rat or mouse) in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Rapidly dissect the spinal cord and place it in ice-cold, oxygenated slicing solution.
-
Mount the spinal cord on a vibratome stage and cut transverse slices (e.g., 300-400 µm thick).
-
Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Identify neurons of interest (e.g., in the dorsal or ventral horn) using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell patch-clamp recording from the selected neuron.
-
To isolate glycinergic IPSCs, add antagonists for glutamatergic (e.g., 10 µM CNQX and 50 µM AP5) and GABAergic (e.g., 10 µM bicuculline) receptors to the perfusion solution.
-
-
Application of this compound:
-
After obtaining a stable baseline of spontaneous or evoked glycinergic IPSCs, apply this compound to the perfusion solution at a desired concentration. A concentration range of 1-10 µM can be used as a starting point, with the optimal concentration determined empirically.
-
Record the changes in the amplitude and frequency of the IPSCs in the presence of this compound.
-
A complete blockade of the IPSCs by this compound, similar to the effect of the specific glycine receptor antagonist strychnine (e.g., 1 µM), would confirm its action at glycine receptors.
-
Wash out this compound by perfusing with drug-free aCSF to observe the reversal of the effect.
-
Expected Results:
Application of this compound is expected to reduce the amplitude of glycinergic IPSCs in a concentration-dependent manner, consistent with its role as a competitive antagonist.
Diagram: Experimental Workflow for In Vitro Electrophysiology
Caption: Workflow for studying this compound's effect on glycinergic IPSCs.
In Vitro Radioligand Binding Assay: [³H]Strychnine Competitive Binding
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the glycine receptor using [³H]strychnine as the radioligand.
Materials:
-
This compound
-
[³H]Strychnine
-
Spinal cord membrane preparation (source of glycine receptors)
-
Binding buffer (e.g., Tris-HCl buffer)
-
Non-labeled glycine (for determining non-specific binding)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation cocktail
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen spinal cord tissue in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in the binding buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
Set up assay tubes containing a fixed concentration of [³H]strychnine (typically at or below its Kd for the glycine receptor) and a fixed amount of spinal cord membrane protein.
-
Add increasing concentrations of this compound to the tubes.
-
Include tubes for total binding (only [³H]strychnine and membranes) and non-specific binding (with a saturating concentration of non-labeled glycine, e.g., 1 mM).
-
Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [³H]strychnine binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]strychnine and Kd is its dissociation constant.
-
Diagram: Logic of Competitive Binding Assay
References
Application of RU5135 in patch-clamp studies of inhibitory currents.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
RU5135 is a steroid derivative that has been characterized as a potent antagonist of two major inhibitory neurotransmitter receptors in the central nervous system: the γ-aminobutyric acid type A (GABA_A) receptor and the glycine receptor. Its utility in patch-clamp electrophysiology lies in its ability to selectively block these ligand-gated ion channels, allowing for the isolation and characterization of inhibitory currents. This document provides detailed application notes and protocols for the use of this compound in studying GABAergic and glycinergic neurotransmission.
This compound acts as a competitive antagonist at the GABA_A receptor, sharing a common site of action with the well-known antagonist bicuculline.[1][2] It also functions as a potent, strychnine-like antagonist at the glycine receptor.[1] These properties make this compound a valuable pharmacological tool for dissecting the contributions of GABA_A and glycine receptors to synaptic inhibition and for studying the pharmacology of these receptors.
Data Presentation
The following tables summarize the quantitative data regarding the antagonist potency of this compound at GABA_A and glycine receptors.
| Receptor Target | Agonist/Analogue | Preparation | Antagonist Potency (pA2) | Reference |
| GABA_A Receptor | Muscimol | Isolated rat cuneate nucleus | 8.31 | [1][2] |
| Glycine Receptor | Glycine | Isolated rat optic nerve | 7.67 | [1][2] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Signaling Pathways and Experimental Workflow
Antagonistic Action of this compound at the GABA_A Receptor
References
Method for dissolving and preparing RU5135 for experimental use.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution and experimental use of RU5135, a potent steroid antagonist of GABA-A and glycine receptors.
Product Information
| Property | Value | Source |
| Chemical Name | (3α,5β)-3-Hydroxy-17,24-dinor-23,22-secochol-22-en-23-imidamide | N/A |
| Molecular Formula | C₂₂H₃₈N₂O | N/A |
| Molecular Weight | 346.55 g/mol | N/A |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. | [1] |
| Stock Solution Storage | Short term (days to weeks): 0 - 4°C. Long term (months): -20°C. | [1] |
Quantitative Data
The following table summarizes the reported antagonist potencies of this compound at GABA-A and glycine receptors.
| Receptor Target | Agonist | Preparation | Method | Potency (pA₂) | Source |
| GABA-A Receptor | Muscimol | Isolated rat cuneate nucleus | Electrophysiology | 8.31 | [1] |
| Glycine Receptor | Glycine | Isolated rat optic nerve | Electrophysiology | 7.67 | [1] |
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Signaling Pathway
This compound is a competitive antagonist at the GABA-A receptor, the primary ligand-gated ion channel responsible for fast inhibitory neurotransmission in the central nervous system. By blocking the binding of the endogenous agonist GABA, this compound reduces the influx of chloride ions, leading to decreased neuronal hyperpolarization and, consequently, disinhibition or neuronal excitation. It also acts as an antagonist at glycine receptors, which are another class of inhibitory ligand-gated ion channels, particularly prominent in the spinal cord and brainstem.
Caption: Action of this compound on the GABAergic synapse.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in aqueous experimental buffers.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 50 mM). A molarity calculator can be used for this purpose.
-
Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Note: For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
In Vitro Electrophysiology on Isolated Rat Brain Slices
Objective: To assess the effect of this compound on neuronal activity in isolated brain slices (e.g., cuneate nucleus) using electrophysiological recording techniques.
Materials:
-
Adult rat
-
Vibratome or tissue chopper
-
Dissection tools (scissors, forceps)
-
Petri dish
-
Artificial cerebrospinal fluid (aCSF), chilled and oxygenated (95% O₂ / 5% CO₂)
-
Recording chamber for brain slices
-
Electrophysiology rig (amplifier, micromanipulators, data acquisition system)
-
Glass micropipettes for recording and drug application
-
This compound stock solution (in DMSO)
-
Agonist solution (e.g., muscimol)
Protocol:
-
Slice Preparation:
-
Anesthetize the rat and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF. The composition of aCSF can vary but a typical solution contains (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
-
Isolate the region of interest (e.g., brainstem containing the cuneate nucleus).
-
Cut 300-400 µm thick slices using a vibratome.
-
Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, which is continuously perfused with oxygenated aCSF at a constant flow rate.
-
Using a microscope, identify neurons in the target region.
-
Perform whole-cell patch-clamp or extracellular field potential recordings from the neurons.
-
-
Drug Application:
-
Dilute the this compound stock solution in aCSF to the desired final concentration.
-
The agonist (e.g., muscimol) should also be prepared in aCSF.
-
Apply the drugs to the slice. This can be done by adding them to the perfusion solution or by local application using a Picospritzer or a similar system connected to a glass micropipette positioned near the recorded neuron.
-
To determine the pA₂ value, apply a fixed concentration of the agonist alone to elicit a baseline response. Then, co-apply the agonist with increasing concentrations of this compound and measure the shift in the agonist's dose-response curve.
-
Data Analysis:
-
Analyze the changes in neuronal firing rate, membrane potential, or synaptic currents in response to the agonist and antagonist application.
-
Construct dose-response curves and perform a Schild analysis to determine the pA₂ value of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound in an in vitro electrophysiology experiment.
Caption: Workflow for in vitro electrophysiology with this compound.
References
Techniques for the Microiontophoretic Application of RU5135: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU5135 is a steroid derivative recognized for its potent antagonistic activity at both GABA-A and glycine receptors.[1][2][3] This dual antagonism makes it a valuable tool for dissecting the roles of inhibitory neurotransmission in various neural circuits. Microiontophoresis is a technique that allows for the precise, localized application of charged molecules, such as this compound, onto the surface of individual neurons.[2][4] This method is invaluable for studying the effects of a substance on neuronal activity with high spatial and temporal resolution.[5][6]
These application notes provide a detailed overview and protocols for the effective use of this compound in microiontophoresis experiments, aimed at researchers in neuroscience and drug development.
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Concentration in Pipette | 5-20 mM | The optimal concentration may vary depending on the specific neuronal population and experimental goals. |
| Solvent | DMSO | This compound is soluble in DMSO.[1] For microiontophoresis, it is crucial to dilute the DMSO stock in an appropriate aqueous solution to a final concentration that does not have vehicle effects. |
| Ejection Current | +10 to +100 nA | As this compound is a cation, a positive current is used for ejection. The current should be adjusted to produce the desired physiological effect while minimizing non-specific effects. |
| Retention Current | -5 to -15 nA | A negative retaining current is applied when the drug is not being ejected to prevent leakage from the pipette tip. |
| Application Duration | 10 - 180 seconds | The duration of application will depend on the desired time course of the effect. |
| Pipette Resistance | 20-80 MΩ | Higher resistance pipettes generally allow for more localized drug application. |
Experimental Protocols
I. Preparation of this compound Solution for Microiontophoresis
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).[1]
-
Store the stock solution at -20°C for long-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration (e.g., 10 mM) in a suitable aqueous buffer (e.g., 100 mM NaCl).
-
The final concentration of DMSO should be kept to a minimum (ideally <1%) to avoid non-specific effects on neuronal activity.
-
Ensure the pH of the final solution is adjusted to a physiological range (e.g., 7.2-7.4).
-
Filter the working solution through a 0.2 µm syringe filter before backfilling the micropipette.
-
II. Micropipette Preparation and Filling
-
Pipette Pulling:
-
Pull multi-barreled borosilicate glass capillaries using a micropipette puller to create a fine tip (1-3 µm outer diameter). The number of barrels will depend on the number of substances to be applied and the inclusion of a recording or balancing barrel.
-
-
Pipette Filling:
-
Backfill one barrel of the micropipette with the prepared this compound working solution using a fine-gauge needle or a microloader pipette tip.
-
Fill the other barrels with appropriate solutions, such as:
-
Recording Electrode: 3M NaCl for extracellular recording.
-
Balancing Barrel: 1M NaCl to balance the currents passed through the other barrels.
-
Other Drugs: Solutions of agonists (e.g., GABA, glycine) or other modulators.
-
-
Avoid introducing air bubbles into the pipette barrels.
-
III. Microiontophoretic Application and Neuronal Recording
-
Electrode Placement:
-
Under visual guidance (e.g., using a microscope), carefully lower the micropipette into the brain region of interest.
-
Advance the electrode slowly until the activity of a single neuron is isolated.
-
-
Baseline Recording:
-
Record the baseline spontaneous or evoked firing rate of the neuron for a stable period before any drug application.
-
-
This compound Application:
-
Apply a negative retaining current (e.g., -10 nA) to the this compound barrel to prevent leakage.
-
To eject this compound, switch to a positive ejection current (e.g., +20 to +80 nA) for a defined duration.
-
The magnitude of the ejection current should be titrated for each neuron to achieve a clear and reversible effect.
-
-
Data Acquisition and Analysis:
-
Continuously record the neuronal firing rate throughout the experiment.
-
Analyze the change in firing rate during and after this compound application compared to the baseline.
-
To confirm the antagonistic effect, this compound can be co-iontophoresed with a GABA-A or glycine agonist. A reduction in the agonist-induced response in the presence of this compound would confirm its antagonistic action.
-
Visualizations
Caption: Experimental workflow for this compound microiontophoresis.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrophysiological characterisation of the antagonist properties of two novel NMDA receptor glycine site antagonists, L-695,902 and L-701,324 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Investigating Synaptic Inhibition in the Hippocampus with RU5135
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU5135 is a steroid derivative that has been identified as a potent antagonist of inhibitory neurotransmission. It primarily acts as a competitive antagonist at γ-aminobutyric acid type A (GABA-A) receptors and also exhibits antagonistic properties at glycine receptors. This dual antagonism makes this compound a valuable pharmacological tool for dissecting the components of synaptic inhibition in various brain regions, including the hippocampus. The hippocampus is a critical brain structure for learning and memory, and understanding the role of synaptic inhibition in this region is of paramount importance. These application notes provide detailed protocols and data for utilizing this compound to investigate synaptic inhibition in hippocampal neurons.
Mechanism of Action
This compound exerts its effects by competitively binding to the GABA-A receptor, thereby preventing the binding of the endogenous ligand GABA and subsequent channel opening. This action blocks the influx of chloride ions and reduces the hyperpolarizing effect of GABA, leading to a decrease in synaptic inhibition. Additionally, this compound acts as an antagonist at glycine receptors, which are also ligand-gated chloride channels involved in inhibitory neurotransmission, particularly in the brainstem and spinal cord, but have also been shown to be present and functional in the hippocampus.
Data Presentation
The following tables summarize the quantitative data available for this compound.
| Parameter | Value | Receptor/Agonist | Preparation | Reference |
| pA2 | 8.31 | GABA-A Receptor / Muscimol | Rat Cuneate Nucleus | [1][2] |
| pA2 | 7.67 | Glycine Receptor / Glycine | Rat Optic Nerve | [1] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates a higher antagonist potency.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
References
Application Notes and Protocols for Studying Respiratory Rhythm with RU5135
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting experiments to study the role of glycinergic signaling in respiratory rhythm generation using the potent and selective glycine receptor antagonist, RU5135. The protocols outlined below are intended for both in vitro and in vivo models, offering detailed methodologies for researchers in the fields of neuroscience, pharmacology, and drug development.
Introduction
The rhythmic pattern of breathing is generated by a complex neural network within the brainstem, primarily in a region known as the pre-Bötzinger complex. Inhibitory neurotransmission, particularly through glycine receptors, plays a critical role in shaping this rhythm.[1][2] Dysregulation of glycinergic signaling can lead to severe respiratory disturbances, including apneustic breathing patterns. This compound is a steroid derivative that acts as a potent and selective antagonist of glycine receptors, making it a valuable pharmacological tool to investigate the function of glycinergic inhibition in the respiratory network.[3] By blocking glycine receptors, this compound can mimic conditions of reduced glycinergic transmission, allowing for the detailed study of its impact on respiratory rhythm and pattern generation.
Data Presentation
Table 1: Anticipated Dose-Dependent Effects of Glycine Receptor Antagonist (Strychnine) on Respiratory Parameters in an In Vitro Brainstem-Spinal Cord Preparation
| Concentration (nM) | Respiratory Frequency (bursts/min) | Inspiratory Time (s) | Post-Inspiratory Time (s) | Total Cycle Time (s) |
| Control | Baseline | Baseline | Baseline | Baseline |
| 50 | Increased | Decreased | Decreased | Decreased |
| 100 | Further Increased | Further Decreased | Further Decreased | Further Decreased |
| 200 | Markedly Increased | Markedly Decreased | Markedly Decreased | Markedly Decreased |
Note: Data is derived from studies using strychnine and represents the expected trend for this compound.[4] Actual values should be determined empirically.
Table 2: Anticipated Effects of Glycine Receptor Antagonist on Respiratory Parameters Measured by Whole-Body Plethysmography in Rodents
| Treatment | Respiratory Rate (breaths/min) | Tidal Volume (mL) | Minute Ventilation (mL/min) | Apneustic Events (count/min) |
| Vehicle Control | Normal | Normal | Normal | 0 |
| This compound (low dose) | Increased | Variable | Increased | Occasional |
| This compound (high dose) | Irregular/Decreased | Increased | Variable | Frequent/Prolonged |
Note: This table represents a qualitative summary of expected outcomes based on the known effects of glycine receptor blockade. Quantitative data should be collected and analyzed for specific dose ranges of this compound.
Experimental Protocols
Protocol 1: In Vitro Brainstem-Spinal Cord Preparation
This protocol describes the isolation and recording of respiratory-related motor output from a neonatal rat brainstem-spinal cord preparation.[5][6][7]
Materials:
-
Neonatal Sprague-Dawley rats (P0-P4)
-
Dissection microscope
-
Carbogen gas (95% O2, 5% CO2)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.5 CaCl2, 1 MgSO4, 25 NaHCO3, 0.5 NaH2PO4, and 30 D-glucose, pH 7.4 when bubbled with carbogen.
-
Recording chamber
-
Suction electrodes
-
Amplifier and data acquisition system
-
This compound stock solution (in DMSO or appropriate vehicle)
Procedure:
-
Anesthesia and Dissection: Anesthetize a neonatal rat pup by hypothermia. Decapitate the pup and dissect the brainstem and spinal cord in ice-cold aCSF.
-
Preparation Mounting: Transfer the isolated brainstem-spinal cord preparation to a recording chamber continuously superfused with carbogenated aCSF at 27-28°C.
-
Electrophysiological Recording: Place suction electrodes on the C4 or C5 ventral roots to record inspiratory motor neuron activity (phrenic nerve output).
-
Baseline Recording: Allow the preparation to stabilize for at least 30 minutes and record a stable baseline of spontaneous respiratory rhythm.
-
This compound Application: Prepare serial dilutions of this compound in aCSF from a stock solution. Apply this compound to the bath in increasing concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM).
-
Data Acquisition: Record at least 10-15 minutes of activity at each concentration to allow for drug equilibration and to capture any changes in the respiratory pattern.
-
Washout: After the highest concentration, wash out the drug with fresh aCSF to observe any recovery of the respiratory rhythm.
-
Data Analysis: Analyze the recorded neurograms for changes in burst frequency, amplitude, duration, and the emergence of any irregular or apneustic patterns.
Protocol 2: In Vivo Whole-Body Plethysmography
This protocol outlines the non-invasive measurement of respiratory parameters in conscious, unrestrained rodents following the administration of this compound.
Materials:
-
Adult mice or rats
-
Whole-body plethysmography chamber
-
Data acquisition and analysis software (e.g., Buxco, DSI)
-
This compound solution for injection (e.g., intraperitoneal, intravenous)
-
Vehicle control solution
Procedure:
-
Acclimatization: Acclimate the animals to the plethysmography chamber for several days prior to the experiment to minimize stress-induced respiratory changes.
-
Baseline Measurement: Place the animal in the chamber and record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) for at least 30 minutes.
-
Drug Administration: Remove the animal from the chamber and administer a predetermined dose of this compound or vehicle control via the chosen route (e.g., i.p. injection).
-
Post-Injection Recording: Immediately return the animal to the plethysmography chamber and continuously record respiratory parameters for a defined period (e.g., 1-2 hours) to capture the full time course of the drug's effect.
-
Dose-Response: For a dose-response study, use separate groups of animals for each dose of this compound.
-
Data Analysis: Analyze the recorded data in epochs (e.g., 5-minute bins) to determine the time-dependent effects of this compound on respiratory rate, tidal volume, minute ventilation, and the incidence of apneustic pauses.
Mandatory Visualizations
Caption: Glycine receptor signaling pathway in respiratory neurons.
Caption: Experimental workflow for in vitro respiratory rhythm studies.
References
- 1. Serotonin receptor 1A-modulated phosphorylation of glycine receptor α3 controls breathing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine Is Used as a Transmitter by Decrementing Expiratory Neurons of the Ventrolateral Medulla in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamics of agonist and antagonist interaction with the strychnine-sensitive glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of glycinergic inhibition in respiratory pattern formation and cardio-respiratory coupling in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro brainstem-spinal cord preparations for study of motor systems for mammalian respiration and locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Respiratory rhythm generation in the in vitro brain stem-spinal cord preparation of the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Respiratory rhythm generation in the in vitro brain stem-spinal cord preparation of the neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
RU5135 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with RU5135.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1] It is soluble in DMSO, and stock solutions can be prepared in this solvent.
Q2: How do I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, you can use the table below which provides the volume of DMSO needed to dissolve a specific mass of this compound to achieve a desired concentration.[1] These calculations are based on a molecular weight of 304.43 g/mol .
Q3: My this compound precipitated when I diluted my DMSO stock solution in my aqueous experimental buffer (e.g., PBS or cell culture media). What should I do?
A3: Precipitation upon dilution of a DMSO stock in an aqueous buffer is a common issue for hydrophobic compounds. Here are several steps you can take to resolve this:
-
Final Concentration: Ensure the final concentration of this compound in your aqueous buffer does not exceed its aqueous solubility limit. You may need to perform a solubility test to determine the maximum achievable concentration in your specific buffer.
-
Direct Dilution: Avoid making serial dilutions of your DMSO stock directly in the aqueous buffer. Instead, add the small volume of your concentrated DMSO stock directly into the final volume of your pre-warmed (37°C) experimental medium while vortexing gently.
-
Sonication: If a precipitate has formed, brief sonication of the solution in a water bath sonicator can often help to redissolve the compound.
-
Warming: Gently warming the solution to 37°C may also help to increase the solubility of the compound.
Q4: Can I dissolve this compound in solvents other than DMSO?
Q5: What is the mechanism of action of this compound?
A5: this compound is a steroid derivative that acts as a competitive antagonist of the GABA-A receptor. It also shows some antagonist activity at the glycine receptor.
Troubleshooting Guides
This section provides detailed protocols and troubleshooting for common solubility issues.
Issue 1: Precipitate Formation Upon Dilution in Aqueous Buffer
Experimental Protocol: Preparing a Working Solution of this compound in Cell Culture Media
-
Prepare a Concentrated Stock Solution in DMSO: Based on the table below, prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 50 mM).
-
Warm the Aqueous Medium: Warm your cell culture medium or experimental buffer to 37°C.
-
Calculate the Required Volume: Determine the volume of the DMSO stock solution needed to achieve your desired final concentration. Aim to keep the final DMSO concentration in your medium below 0.5%, and ideally below 0.1%, to minimize solvent-induced toxicity.
-
Perform the Dilution: While gently vortexing the pre-warmed medium, add the calculated volume of the this compound DMSO stock solution dropwise to the medium.
-
Inspect for Precipitation: Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
-
Troubleshooting: If a precipitate forms, sonicate the solution for 5-10 minutes in a water bath sonicator or continue to warm it at 37°C for a short period with gentle agitation until the precipitate dissolves. If the precipitate persists, your final concentration may be too high for the aqueous buffer. In this case, you will need to reduce the final concentration of this compound.
Issue 2: Need for an Alternative Solvent to DMSO
Experimental Protocol: Testing the Solubility of this compound in an Alternative Solvent (e.g., Ethanol)
-
Weigh a Small Amount of this compound: Accurately weigh a small, known amount of this compound (e.g., 1 mg) into a clear vial.
-
Add Solvent in Increments: Add a small, measured volume of the alternative solvent (e.g., 100 µL of 100% ethanol) to the vial.
-
Facilitate Dissolution: Vortex the vial vigorously. If the compound does not dissolve, you can try gentle warming (up to 37°C) and brief sonication.
-
Observe and Record: Observe if the compound fully dissolves. If it does, record the volume of solvent used to calculate the approximate solubility. If it does not, continue to add the solvent in small, measured increments, vortexing and observing after each addition until the compound is fully dissolved.
-
Determine Maximum Stock Concentration: Based on the volume of solvent required to dissolve the known mass of this compound, you can determine the maximum stock concentration you can achieve in that solvent.
Data Presentation
Table 1: Preparation of this compound Stock Solutions in DMSO [1]
| Desired Concentration | Volume of DMSO for 1 mg this compound | Volume of DMSO for 5 mg this compound | Volume of DMSO for 10 mg this compound |
| 1 mM | 3.28 mL | 16.42 mL | 32.85 mL |
| 5 mM | 0.66 mL | 3.28 mL | 6.57 mL |
| 10 mM | 0.33 mL | 1.64 mL | 3.28 mL |
| 50 mM | 0.07 mL | 0.33 mL | 0.66 mL |
Note: These volumes are calculated based on a molecular weight of 304.43 g/mol . The actual molecular weight may vary slightly between batches.
Mandatory Visualizations
This compound Solubility Troubleshooting Workflow
A troubleshooting workflow for dissolving this compound and addressing precipitation issues.
Signaling Pathway of this compound as a GABA-A Receptor Antagonist
This compound acts as a competitive antagonist at the GABA-A receptor, preventing GABA binding and subsequent chloride ion influx, thereby inhibiting neuronal hyperpolarization.
References
Optimizing RU5135 Concentration for Effective Glycine Receptor Blockade: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the use of RU5135 as a glycine receptor antagonist in their experiments. The following information is designed to address specific issues that may arise during experimental procedures, with a focus on electrophysiological applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a steroid derivative that acts as a potent and selective antagonist of glycine receptors.[1] Its mechanism of action is similar to that of strychnine, a well-known competitive antagonist of the glycine receptor.[1] By binding to the glycine receptor, this compound prevents the neurotransmitter glycine from activating the receptor and opening its associated chloride channel, thereby inhibiting glycinergic neurotransmission.
Q2: What is the recommended concentration range for this compound to achieve effective glycine receptor blockade?
The pA2 value is the negative logarithm of the antagonist concentration that requires a doubling of the agonist (glycine) concentration to elicit the same response. For a competitive antagonist, the pA2 value is approximately equal to the negative logarithm of the antagonist's dissociation constant (Kb). The IC50 value, the concentration of an antagonist that inhibits the response by 50%, is dependent on the concentration of the agonist used.
Estimating an Effective Concentration Range:
Based on the pA2 value of 7.67, a starting concentration for this compound in the range of 10 nM to 1 µM is recommended for initial experiments. It is crucial to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions, including the glycine concentration used and the expression level of glycine receptors in your system.
Q3: How should I prepare a stock solution of this compound?
As a steroid derivative, this compound is expected to have low solubility in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it to the final working concentration in your extracellular recording solution.
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
Stock Solution Preparation Protocol:
-
Dissolve this compound in 100% DMSO or ethanol to create a stock solution of 1-10 mM.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in the extracellular solution. Ensure the final concentration of the organic solvent is kept to a minimum (typically ≤0.1%) to avoid off-target effects on the cells or receptors.
Q4: What are the known off-target effects of this compound?
This compound has been shown to have some antagonist activity at GABAa receptors, although it is less potent than at glycine receptors.[1][2] One study reported a pA2 value of 8.31 for the antagonism of the GABA analogue muscimol in the rat cuneate nucleus, indicating a higher potency at this specific GABAa receptor population than at the glycine receptors studied on the optic nerve.[2][3] Researchers should be aware of this potential off-target effect, especially when working with neuronal preparations where both glycine and GABA receptors are present.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak blockade of glycine-induced currents. | This compound concentration is too low. | Perform a concentration-response experiment, starting from a low nanomolar range and increasing to the micromolar range, to determine the optimal concentration for your specific cell type and glycine concentration. |
| Degradation of this compound. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Issues with drug application. | Ensure proper and complete perfusion of the recording chamber with the this compound-containing solution. Check your perfusion system for any leaks or blockages. | |
| Inconsistent or variable blockade between experiments. | Inconsistent preparation of this compound solutions. | Standardize the protocol for preparing stock and working solutions of this compound. Use precise pipetting techniques. |
| Variability in glycine receptor expression. | Receptor expression levels can influence antagonist potency. If using a heterologous expression system, ensure consistent transfection efficiency. For primary neurons, be aware of potential variability between cultures or preparations. | |
| Precipitation of this compound in the recording solution. | Low solubility of this compound at the working concentration. | Decrease the final concentration of this compound. Increase the final concentration of the vehicle (e.g., DMSO), but be mindful of its potential effects on the cells (keep it below 0.5%, ideally ≤0.1%). Consider using a different vehicle, such as ethanol. |
| Observed effects are not consistent with glycine receptor blockade. | Potential off-target effects. | Be aware of the known antagonist activity of this compound at GABAa receptors.[1][2] If your preparation expresses GABAa receptors, consider using a specific GABAa receptor antagonist to isolate the effects on glycine receptors. |
| Non-specific effects of the vehicle. | Run a vehicle control experiment by applying the extracellular solution containing the same concentration of the solvent (e.g., DMSO) without this compound to ensure that the observed effects are not due to the solvent itself. |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of Glycine Receptor Currents
This protocol provides a general framework for assessing the blocking effect of this compound on glycine-evoked currents.
1. Cell Preparation:
-
Culture cells expressing glycine receptors (e.g., HEK293 cells transfected with glycine receptor subunits or primary neurons).
-
Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.
2. Solutions:
-
Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Intracellular (pipette) solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm. (Using a Cs-based internal solution helps to block potassium channels and isolate chloride currents).
-
Glycine solution: Prepare a stock solution of 1 M glycine in deionized water. Dilute to the desired working concentration (e.g., 10-100 µM) in the extracellular solution on the day of the experiment.
-
This compound solution: Prepare a stock solution in DMSO or ethanol (e.g., 10 mM). Dilute to the final working concentration in the extracellular solution immediately before use.
3. Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply glycine at a fixed concentration for a short duration (e.g., 2-5 seconds) to evoke an inward chloride current.
-
After obtaining a stable baseline of glycine-evoked currents, perfuse the bath with the extracellular solution containing the desired concentration of this compound for a sufficient time to allow for equilibration (e.g., 2-5 minutes).
-
Co-apply glycine and this compound to measure the inhibited current.
-
To assess the reversibility of the block, wash out this compound by perfusing with the control extracellular solution.
4. Data Analysis:
-
Measure the peak amplitude of the glycine-evoked currents before, during, and after the application of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot a concentration-response curve and fit the data with a suitable equation (e.g., the Hill equation) to determine the IC50 of this compound.
Visualizations
Caption: Glycine signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound's effect on glycine receptors.
Caption: Troubleshooting logic for ineffective this compound blockade.
References
Technical Support Center: Troubleshooting RU5135 in Neuronal Recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected effects of RU5135 observed during neuronal recordings. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a steroid derivative that functions as a potent antagonist at two primary inhibitory neurotransmitter receptors:
-
Glycine Receptors (GlyR): It acts as a powerful, strychnine-like antagonist, blocking the action of glycine.
-
GABAA Receptors (GABAAR): It competitively antagonizes GABAA receptors, sharing a common site of action with bicuculline.
By blocking these inhibitory inputs, this compound is expected to increase neuronal excitability, leading to an increase in firing rate.
Q2: I'm observing a smaller than expected increase in neuronal firing after applying this compound. What could be the cause?
A2: Several factors could contribute to a reduced effect of this compound:
-
Sub-optimal Concentration: The effective concentration of this compound can vary between different neuronal preparations and experimental conditions. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific setup.
-
Drug Stability and Solubility: As a steroid-based compound, this compound may have limited solubility in aqueous solutions. Ensure that your stock solution is properly prepared and that the final concentration in your recording solution does not lead to precipitation. It is recommended to prepare fresh solutions for each experiment.
-
Presence of Endogenous Modulators: The neuronal preparation might have high endogenous levels of glycine or GABA, which would require higher concentrations of this compound to achieve effective antagonism.
-
Receptor Subunit Composition: The efficacy of some antagonists can be influenced by the subunit composition of the target receptors.[1][2] Different neuronal types express different combinations of glycine and GABAA receptor subunits, which could alter their sensitivity to this compound.
Q3: My recordings show an unexpected decrease in neuronal activity after this compound application. What could explain this?
A3: While counterintuitive for a dual antagonist of inhibitory receptors, a decrease in firing rate could be due to several factors:
-
Off-Target Effects: At higher concentrations, this compound, like other neurosteroids, may have off-target effects on other receptors or ion channels that could lead to inhibition.[3] Some neurosteroids have been shown to modulate G-protein coupled receptors or even initiate androgen receptor translocation.[3]
-
Network Effects: In a complex neuronal network, blocking inhibition on one population of neurons could lead to the disinhibition of a secondary inhibitory circuit, which then suppresses the activity of the neurons you are recording from.
-
Excitotoxicity and Neuronal Damage: A prolonged and excessive increase in excitability can lead to excitotoxicity and subsequent neuronal silencing or death. This is more likely to occur with high concentrations of this compound or during long recording periods.
-
Intrinsic Activity of Related Compounds: Some GABAB receptor antagonists have been shown to inhibit glycine exocytosis on their own.[4] While this compound's primary targets are GlyR and GABAAR, a similar off-target presynaptic effect cannot be entirely ruled out without specific investigation.
Q4: I am observing a change in the shape of the action potentials after applying this compound. Is this a known effect?
A4: Changes in action potential waveform are not a commonly reported direct effect of this compound. Such changes are more likely to be secondary consequences of the overall increase in network excitability or potential off-target effects on voltage-gated ion channels. It is crucial to ensure the health of the recorded neuron and the stability of the recording configuration.
Q5: How should I prepare and store this compound stock solutions?
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| No discernible effect on neuronal firing. | 1. Ineffective drug concentration. 2. Drug degradation or precipitation. 3. Insufficient tonic inhibitory input in the preparation. | 1. Perform a dose-response curve (e.g., 10 nM to 10 µM). 2. Prepare fresh stock and working solutions. Visually inspect for precipitation. 3. Artificially apply low concentrations of glycine or GABA to confirm the presence of functional inhibitory receptors. |
| Effect of this compound diminishes over time. | 1. Desensitization of downstream signaling pathways. 2. Washout of the drug from the recording chamber. 3. Instability of this compound in the recording solution at experimental temperatures. | 1. Apply the drug for shorter durations. 2. Ensure a continuous and stable perfusion of the recording chamber. 3. Prepare fresh working solutions periodically during long experiments. |
| High variability in response between different neurons. | 1. Heterogeneity in receptor subunit expression.[1][2] 2. Differences in the local microenvironment of the recorded neurons. 3. Inconsistent drug application. | 1. If possible, characterize the receptor subunit expression in your neuronal population. 2. Record from a larger population of neurons to obtain a representative average response. 3. Ensure consistent and complete perfusion of the slice or culture. |
| Sudden, large increase in baseline noise. | 1. Neuronal damage due to excitotoxicity. 2. Precipitation of the compound in the recording chamber. 3. Instability of the recording electrode. | 1. Reduce the concentration of this compound or the duration of application. 2. Check the solubility of this compound at the working concentration and temperature. 3. Check the electrode impedance and the overall stability of the patch-clamp setup. |
Quantitative Data Summary
The following table summarizes the known antagonist activity of this compound.
| Target | Agonist/Analogue | pA2 Value | Mode of Antagonism | Reference |
| Glycine Receptor | Glycine | 7.67 | Competitive, Strychnine-like | [1] |
| GABAA Receptor | Muscimol | 8.31 | Competitive, Bicuculline-like | [1] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Experimental Protocols
Protocol for Application of this compound in Brain Slice Electrophysiology
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Artificial Cerebrospinal Fluid (aCSF):
-
Prepare your standard aCSF solution (composition can vary depending on the brain region and neuronal type).
-
Continuously bubble the aCSF with carbogen (95% O2 / 5% CO2) for at least 30 minutes before and throughout the experiment to maintain pH and oxygenation.
-
-
Brain Slice Preparation:
-
Prepare acute brain slices (e.g., 300-400 µm thick) from the desired brain region using a vibratome in ice-cold, carbogenated aCSF.
-
Allow slices to recover in carbogenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at a constant flow rate (e.g., 2-3 ml/min) and temperature (e.g., 32-34°C).
-
Establish a stable whole-cell or extracellular recording from a neuron of interest.
-
Record baseline neuronal activity for a stable period (e.g., 5-10 minutes).
-
-
Application of this compound:
-
Prepare the final working concentration of this compound by diluting the stock solution into the aCSF immediately before application. Ensure the final DMSO concentration is low (typically <0.1%).
-
Switch the perfusion from the control aCSF to the aCSF containing this compound.
-
Record the neuronal activity during the application of this compound.
-
-
Washout:
-
Switch the perfusion back to the control aCSF to wash out the drug.
-
Continue recording to observe the reversal of the drug's effects.
-
-
Data Analysis:
-
Analyze changes in firing rate, membrane potential, synaptic event frequency and amplitude, and other relevant parameters.
-
Compare the activity during baseline, drug application, and washout periods.
-
Visualizations
Caption: Mechanism of action of this compound as a dual antagonist.
Caption: A logical workflow for troubleshooting unexpected this compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycine receptor subunit composition alters the action of GABA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The GABA B receptor antagonists CGP35348 and CGP52432 inhibit glycine exocytosis: study with GABA B1- and GABA B2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of steroid hormones in dried blood spots (DBS) - PubMed [pubmed.ncbi.nlm.nih.gov]
How to account for the non-selective effects of RU5135 on GABA receptors.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RU5135. The focus is on addressing the non-selective effects of this compound on GABA receptors to ensure accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a steroid derivative that primarily acts as a potent competitive antagonist at the GABA-A receptor.[1][2] It shares a common site of action with the classical GABA-A antagonist, bicuculline, and is distinct from the picrotoxin and neurosteroid binding sites on the GABA-A receptor complex.[1][2]
Q2: What are the known non-selective effects of this compound?
A2: The most significant non-selective effect of this compound is its potent antagonism of glycine receptors.[1][3] It shares a common site of action with the glycine receptor antagonist, strychnine.[1] Therefore, when using this compound to study GABA-A receptors, it is crucial to account for its effects on glycinergic neurotransmission.
Q3: Does this compound have any effect on GABA-B receptors?
A3: The available literature primarily characterizes this compound as a GABA-A receptor antagonist.[1][2] There is less evidence for direct, high-affinity binding to GABA-B receptors. However, due to the interconnectedness of GABAergic signaling, downstream or network effects involving GABA-B receptors cannot be entirely ruled out and should be considered in complex experimental systems.
Q4: How can I experimentally distinguish between the effects of this compound on GABA-A and glycine receptors?
A4: To dissect the specific contributions of GABA-A and glycine receptor antagonism, you can use a combination of selective pharmacological agents. For example, in the presence of a selective glycine receptor antagonist like strychnine, any remaining antagonist effect of this compound can be more confidently attributed to its action on GABA-A receptors. Conversely, using a specific GABA-A antagonist like bicuculline can help isolate the effects of this compound on glycine receptors.
Q5: What are the key differences between GABA-A and GABA-B receptors that I should be aware of when using this compound?
A5: GABA-A and GABA-B receptors are fundamentally different, which can be exploited in experimental design. GABA-A receptors are ionotropic, ligand-gated chloride channels that mediate fast inhibitory neurotransmission.[4][5] In contrast, GABA-B receptors are metabotropic, G-protein coupled receptors that produce slow and prolonged inhibitory signals by modulating calcium and potassium channels.[4][5] These differences in signaling kinetics and mechanisms can be used to differentiate their respective roles in your experimental model.
Troubleshooting Guides
Problem 1: Unexpected excitatory effects observed after this compound application.
-
Possible Cause: While this compound is an antagonist of inhibitory receptors, blocking inhibition can lead to a net increase in neuronal excitability, potentially resulting in hyperexcitability or even epileptiform activity. This is an expected consequence of blocking GABAergic or glycinergic tone.
-
Troubleshooting Steps:
-
Titrate the concentration: Use the lowest effective concentration of this compound to minimize off-target effects and excessive disinhibition.
-
Use selective antagonists: As a control, compare the effects of this compound with more selective antagonists like bicuculline (for GABA-A) or strychnine (for glycine receptors) to understand the contribution of each system to the observed excitation.
-
Monitor neuronal health: Ensure that the observed excitatory effects are not due to cellular toxicity at high concentrations of the compound.
-
Problem 2: this compound appears to have a different potency in my preparation compared to the literature.
-
Possible Cause: The potency of this compound can be influenced by the specific subunit composition of the GABA-A and glycine receptors in your experimental system (e.g., brain region, cell type). The presence of endogenous agonists (GABA, glycine) can also affect the apparent potency of a competitive antagonist.
-
Troubleshooting Steps:
-
Characterize your system: If possible, use molecular techniques (e.g., qPCR, immunohistochemistry) to identify the predominant GABA-A and glycine receptor subunits in your preparation.
-
Control for endogenous ligands: Be aware of the baseline levels of GABA and glycine in your system, as they will compete with this compound for binding.
-
Perform a full dose-response curve: This will establish the potency of this compound in your specific experimental conditions.
-
Data Presentation
Table 1: Comparative Antagonist Activity of this compound
| Receptor Target | Agonist | pA2 Value of this compound | Reference |
| GABA-A Receptor (rat cuneate nucleus) | Muscimol | 8.31 | [1] |
| Glycine Receptor (rat optic nerve) | Glycine | 7.67 | [1] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
Protocol 1: Differentiating GABA-A and Glycine Receptor Antagonism using Electrophysiology
Objective: To isolate the effect of this compound on GABA-A receptors from its effect on glycine receptors in a neuronal preparation (e.g., brain slice, cultured neurons).
Materials:
-
This compound
-
Bicuculline (selective GABA-A antagonist)
-
Strychnine (selective glycine receptor antagonist)
-
GABA (GABA-A receptor agonist)
-
Glycine (glycine receptor agonist)
-
Electrophysiology recording setup (e.g., patch-clamp)
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Establish a stable baseline recording: Obtain a whole-cell voltage-clamp recording from a neuron of interest.
-
Apply agonists: Briefly apply a submaximal concentration of GABA to elicit an inward chloride current (at a holding potential above ECl-). After a washout period, apply a submaximal concentration of glycine to elicit a similar current. This confirms the presence of both functional GABA-A and glycine receptors.
-
Apply this compound: After establishing stable responses to both agonists, perfuse the preparation with a known concentration of this compound for a sufficient duration to reach equilibrium.
-
Re-apply agonists: In the continued presence of this compound, re-apply GABA and glycine and measure the reduction in the agonist-evoked currents. This will demonstrate the antagonist effect of this compound on both receptor types.
-
Isolate GABA-A receptor effects:
-
Wash out this compound.
-
Apply a saturating concentration of strychnine to completely block glycine receptors.
-
Once the glycine response is abolished, repeat steps 3 and 4. Any remaining antagonist effect of this compound on the GABA-evoked current can be attributed to its action on GABA-A receptors.
-
-
Isolate glycine receptor effects (optional):
-
Wash out all drugs.
-
Apply a saturating concentration of bicuculline to block GABA-A receptors.
-
Once the GABA response is abolished, repeat steps 3 and 4. The remaining antagonist effect of this compound on the glycine-evoked current is due to its action on glycine receptors.
-
Visualizations
Caption: Signaling pathways for GABA-A and GABA-B receptors.
Caption: Workflow to dissect this compound's effects on GABA-A vs. Glycine receptors.
Caption: Logical relationship of this compound effects and experimental controls.
References
- 1. Antagonism of inhibitory amino acids by the steroid derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complex interactions between the steroid derivative RU 5135 and the GABAA-receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pediaa.com [pediaa.com]
- 5. differencebetween.com [differencebetween.com]
Addressing RU5135 instability in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RU5135. The information focuses on addressing the challenges associated with the compound's instability in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a steroid derivative that functions as a competitive antagonist at both the gamma-aminobutyric acid type A (GABA-A) and glycine receptors. By blocking these inhibitory neurotransmitter receptors, this compound can increase neuronal excitability.
Q2: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?
A2: Inconsistent results are often linked to the poor aqueous solubility and potential instability of this compound. As a steroidal compound, it has a tendency to precipitate out of aqueous solutions, leading to a lower effective concentration. Additionally, degradation over time in aqueous media can reduce its potency. Adsorption to plasticware can also be a contributing factor.
Q3: How should I prepare stock solutions of this compound?
A3: Due to its low aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving steroidal compounds. For example, a 10 mM stock solution in DMSO can be prepared and stored at -20°C or -80°C for long-term stability.
Q4: What is the recommended final concentration of the organic solvent (e.g., DMSO) in my aqueous experimental medium?
A4: It is crucial to keep the final concentration of the organic solvent in your aqueous medium as low as possible to avoid solvent-induced artifacts. A final DMSO concentration of 0.1% or lower is generally considered acceptable for most cell-based assays. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Q5: How can I improve the solubility of this compound in my aqueous working solutions?
A5: To improve solubility and prevent precipitation when diluting the stock solution, you can try several approaches. One method is to use a solubilizing agent, such as β-cyclodextrins. Another strategy is to include a small percentage of an organic co-solvent like ethanol or propylene glycol in your final aqueous medium, though the potential effects on your experimental system should be carefully evaluated.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solution
Symptoms:
-
Visible precipitate in the culture medium after adding the this compound working solution.
-
Inconsistent or lower-than-expected biological activity.
Possible Causes:
-
Low aqueous solubility of the steroidal compound.
-
Final concentration of this compound exceeds its solubility limit in the aqueous medium.
-
Shock precipitation upon dilution of the organic stock solution into the aqueous medium.
Solutions:
-
Optimize Dilution: When preparing the working solution, add the DMSO stock solution to the pre-warmed (37°C) aqueous medium dropwise while gently vortexing or swirling to facilitate mixing and reduce the risk of precipitation.
-
Use a Solubilizing Agent: Consider incorporating a biocompatible solubilizing agent, such as hydroxypropyl-β-cyclodextrin, into your aqueous medium before adding the this compound stock solution.
-
Lower the Final Concentration: If possible, reduce the final working concentration of this compound to a level below its solubility limit.
-
Prepare Freshly: Prepare the final working solution immediately before use to minimize the time for potential precipitation to occur.
Issue 2: Loss of this compound Activity Over Time
Symptoms:
-
Diminished biological effect in longer-term experiments.
-
Discrepancy in results between freshly prepared solutions and those stored for some time.
Possible Causes:
-
Degradation of this compound in the aqueous experimental medium.
-
Adsorption of the hydrophobic compound to plasticware (e.g., microplates, tubes).
Solutions:
-
Minimize Incubation Time: If the experimental design allows, reduce the duration of exposure of this compound in the aqueous medium.
-
Replenish the Compound: For longer-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.
-
Use Low-Binding Plasticware: Utilize low-protein-binding or other specialized plasticware to minimize the adsorption of the hydrophobic compound.
-
Include Serum: If compatible with the experimental setup, the presence of serum proteins in the culture medium can help to reduce the adsorption of steroidal compounds to plastic surfaces.
Quantitative Data Summary
Table 1: General Solubility of Steroidal Compounds
| Solvent | General Solubility | Notes |
| Water | Very Low to Insoluble | Steroid core is hydrophobic. |
| DMSO | High | Recommended for stock solutions. |
| Ethanol | Moderate to High | Can be used as a co-solvent. |
| Propylene Glycol | Moderate | Can be used as a co-solvent. |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Storage Temperature | Recommended Duration |
| Stock Solution | DMSO | -20°C or -80°C | Up to 6 months (protect from light) |
| Working Solution | Aqueous Medium | 2-8°C | Use immediately; do not store |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
In a sterile environment (e.g., a chemical fume hood), weigh out the desired amount of this compound powder.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. (Molecular Weight of this compound is required for this calculation and should be obtained from the supplier).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid in dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM this compound Working Solution
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile aqueous experimental medium (e.g., cell culture medium)
-
Sterile conical tube
Procedure:
-
Calculate the volume of the 10 mM stock solution needed to prepare the desired final volume of 10 µM working solution (a 1:1000 dilution).
-
In a sterile conical tube, add the appropriate volume of pre-warmed aqueous medium.
-
While gently swirling or vortexing the medium, add the calculated volume of the 10 mM this compound stock solution dropwise.
-
Continue to mix the solution for a few seconds to ensure homogeneity.
-
Use the freshly prepared working solution immediately in your experiment.
Visualizations
Caption: GABA-A Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: Glycine Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: Troubleshooting Workflow for this compound Instability Issues.
Best practices for long-term storage of RU5135 stock solutions.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of RU5135 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to use anhydrous (dry) DMSO to minimize the introduction of moisture, which can affect the long-term stability of the compound.
Q2: What are the recommended storage temperatures for this compound stock solutions?
A2: For short-term storage, lasting from days to a few weeks, this compound stock solutions can be stored at 0 - 4°C. For long-term storage, spanning months to years, it is best to store the stock solutions at -20°C.[1]
Q3: How long can I store this compound as a solid powder?
A3: When stored properly in a dry, dark environment, solid this compound is stable for over two years. For short-term storage (days to weeks), it can be kept at 0 - 4°C, and for long-term storage (months to years), it should be stored at -20°C.[1]
Q4: Is it necessary to aliquot my this compound stock solution?
A4: Yes, it is highly recommended to aliquot the stock solution into single-use volumes before storage. This practice minimizes the number of freeze-thaw cycles the solution is subjected to, which can degrade the compound over time and introduce moisture into the solution.
Q5: My this compound stock solution appears to have a precipitate after thawing. What should I do?
A5: If you observe precipitation, you can gently warm the solution to 37°C and vortex or sonicate it to help redissolve the compound. If the precipitate does not dissolve, it may indicate that the solution is supersaturated or that the compound has degraded. In such cases, it is advisable to prepare a fresh stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in stock solution after storage | The solution may be supersaturated. The storage temperature may have fluctuated. Moisture may have been introduced into the solvent. | Gently warm the vial (e.g., in a 37°C water bath) and vortex or sonicate to redissolve the compound. Ensure the vial is tightly sealed. For future preparations, consider using a slightly lower concentration. |
| Inconsistent experimental results | The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. | Prepare a fresh stock solution from the solid compound. Always aliquot new stock solutions into single-use vials. |
| Difficulty dissolving the solid this compound | The solvent may not be of high enough purity (anhydrous). Insufficient mixing. | Use fresh, anhydrous DMSO. Vortex the solution for several minutes. If necessary, brief sonication can aid in dissolution. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound.
| Form | Solvent | Storage Temperature | Duration | Shelf Life |
| Solid Powder | N/A | 0 - 4°C | Short-term (days to weeks) | >2 years (if stored properly) |
| Solid Powder | N/A | -20°C | Long-term (months to years) | >2 years (if stored properly) |
| Stock Solution | DMSO | 0 - 4°C | Short-term (days to weeks) | Not specified |
| Stock Solution | DMSO | -20°C | Long-term (months) | Not specified |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid powder (Molecular Weight: 304.43 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Allow the this compound solid powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
In a sterile microcentrifuge tube, weigh out 3.04 mg of this compound.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage, place the aliquots at -20°C.
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Logical steps for troubleshooting common this compound solution problems.
References
Technical Support Center: Refining RU5135 Delivery in Superfusion Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results when delivering RU5135 in superfusion systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in superfusion systems?
A1: this compound is a synthetic steroid that acts as a progesterone receptor agonist. Superfusion systems are utilized to study its effects on cells or tissues in a dynamic flow environment, which mimics physiological conditions more closely than static culture. This allows for the investigation of real-time cellular responses to this compound, such as hormone secretion or changes in signaling pathways.
Q2: What is the optimal solvent for dissolving this compound for superfusion experiments?
A2: Due to the lack of specific public data on this compound's solubility, it is recommended to start with common solvents for steroid compounds, such as ethanol or dimethyl sulfoxide (DMSO). It is crucial to perform solubility tests to determine the best solvent and the maximum concentration that can be achieved without precipitation. The final concentration of the solvent in the superfusion medium should be kept to a minimum (typically <0.1%) to avoid off-target effects on the cells or tissue.
Q3: How can I ensure the stability of this compound in my superfusion medium?
A3: The stability of this compound in aqueous media over the duration of a superfusion experiment can be a concern. It is advisable to prepare fresh solutions of this compound for each experiment. If the experiment extends over several hours or days, consider protecting the solution from light and maintaining it at a stable, cool temperature to minimize degradation. A pilot stability study, where the concentration of this compound in the medium is measured at different time points, is recommended.
Q4: What are the typical concentrations of this compound used in superfusion assays?
A4: The optimal concentration of this compound will be cell type and context-dependent. A dose-response experiment is essential to determine the effective concentration range for your specific experimental model. Based on general practice for potent steroid receptor agonists, a starting range of 1 nM to 1 µM is often a reasonable starting point.
Q5: How can I confirm that this compound is effectively reaching my cells or tissue in the superfusion chamber?
A5: Verifying drug delivery can be challenging. Indirectly, a consistent and dose-dependent biological response will indicate successful delivery. For direct confirmation, you could collect the superfusate after it has passed through the chamber and measure the concentration of this compound using an appropriate analytical method, such as high-performance liquid chromatography (HPLC) or mass spectrometry.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological response to this compound | 1. This compound precipitation: The concentration of this compound may be too high for the chosen solvent or superfusion medium. 2. Inadequate mixing: The stock solution of this compound may not be properly mixed with the superfusion medium. 3. Degradation of this compound: The compound may be unstable under the experimental conditions. 4. Issues with the superfusion system: Clogged tubing, incorrect flow rate, or air bubbles can disrupt delivery.[1][2][3] 5. Cellular resistance or desensitization: Prolonged exposure or issues with the target cells. | 1. Lower the concentration of this compound or try a different solvent. Visually inspect the solution for any precipitate. 2. Ensure thorough mixing of the stock solution into the medium. Use a vortex or sonicator if necessary. 3. Prepare fresh solutions for each experiment. Protect the solution from light and heat. 4. Check the entire superfusion setup for any physical obstructions. Calibrate the pump to ensure the correct flow rate.[1][2] 5. Review your experimental design. Consider shorter exposure times or intermittent delivery. |
| High variability between experiments | 1. Inconsistent this compound solution preparation: Variations in weighing, dissolving, or diluting the compound. 2. Fluctuations in flow rate: The perfusion pump may not be delivering a consistent flow. 3. Temperature fluctuations: Changes in temperature can affect both the compound's stability and the biological system. | 1. Standardize your protocol for solution preparation. Use calibrated instruments. 2. Regularly check and calibrate your perfusion pump. Consider using a high-precision pump. 3. Maintain a constant temperature for the superfusion medium and the experimental chamber. |
| Precipitate formation in the tubing or chamber | 1. Poor solubility of this compound: The compound is coming out of solution at the experimental temperature or due to interaction with components of the superfusion system. 2. Chemical incompatibility: this compound may be reacting with the tubing material.[4][5] | 1. Decrease the concentration of this compound. Consider adding a small, non-toxic amount of a solubilizing agent like bovine serum albumin (BSA) to the medium. 2. Check the chemical compatibility of your tubing material with the solvent used for this compound.[4][5] Consider using a more inert tubing material like PTFE. |
| Unexpected off-target effects | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO, ethanol) may be too high. 2. This compound interacting with other receptors: At high concentrations, the specificity of the compound may be reduced. | 1. Perform a solvent control experiment to assess its effect on your system. Keep the final solvent concentration below 0.1%. 2. Lower the concentration of this compound to a more specific range determined by your dose-response curve. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolving: In a sterile, light-protected tube, dissolve the this compound powder in the chosen solvent (e.g., 100% ethanol) to create a high-concentration stock solution (e.g., 10 mM).
-
Mixing: Vortex the solution until the powder is completely dissolved.
-
Storage: Store the stock solution at -20°C or as recommended by the manufacturer, protected from light.
Protocol 2: Superfusion Experiment Workflow
-
System Preparation: Set up and sterilize the superfusion system. Prime the system with superfusion medium to remove any air bubbles.
-
Cell/Tissue Loading: Carefully place the cells or tissue into the superfusion chamber.
-
Equilibration: Perfuse the cells/tissue with control superfusion medium for a defined period (e.g., 30-60 minutes) to allow them to equilibrate to the flow conditions.
-
Baseline Collection: Collect fractions of the superfusate at regular intervals to establish a baseline response.
-
This compound Application: Switch to the superfusion medium containing the desired concentration of this compound.
-
Experimental Collection: Continue to collect fractions of the superfusate throughout the this compound application period.
-
Washout: Switch back to the control superfusion medium to wash out the compound and observe any reversal of the effect.
-
Sample Analysis: Analyze the collected fractions for the biological response of interest (e.g., hormone levels, protein phosphorylation).
Data Presentation
Table 1: Example Dose-Response of a Target Analyte to this compound in a Superfusion System
| This compound Concentration (nM) | Mean Analyte Level (units/mL) | Standard Deviation |
| 0 (Control) | 15.2 | 2.1 |
| 1 | 25.8 | 3.5 |
| 10 | 58.4 | 6.2 |
| 100 | 95.7 | 9.8 |
| 1000 | 98.1 | 10.5 |
Table 2: Troubleshooting Checklist and Observations
| Parameter | Recommended Setting | Observed Value | Notes |
| Flow Rate | 100 µL/min | 98 µL/min | Within acceptable range |
| Temperature | 37°C | 37.1°C | Stable |
| Solvent Concentration | < 0.1% | 0.05% | Acceptable |
| Visual Inspection | No precipitate | Precipitate observed at 1µM | Concentration too high |
Visualizations
Caption: A typical experimental workflow for a superfusion assay involving this compound.
Caption: Canonical signaling pathway of a progesterone receptor agonist like this compound.[6][7][8][9][10]
References
- 1. Troubleshooting Pumps [adces.org]
- 2. Infusion Set Troubleshooting - MiniMed™ 670G System Support | Medtronic [medtronicdiabetes.com]
- 3. Insulin Pumps l Troubleshooting Acute Infusion Set Issues l danatech [adces.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Progesterone receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating RU28362 Cross-Reactivity in Complex Neural Circuits
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RU28362, a selective glucocorticoid receptor (GR) agonist, while addressing its potential cross-reactivity with the mineralocorticoid receptor (MR) in complex neural circuits.
Frequently Asked Questions (FAQs)
Q1: What is RU28362 and what is its primary target?
A1: RU28362 is a synthetic steroid and a potent, highly selective agonist for the Glucocorticoid Receptor (GR), also known as the corticoid type II receptor.[1][2] It is often used in research to investigate the specific roles of GR activation in various physiological processes, including those within the central nervous system. Due to its high selectivity, it is a valuable tool for distinguishing GR-mediated effects from those of the closely related Mineralocorticoid Receptor (MR).
Q2: What are the known off-target effects and cross-reactivities of RU28362?
A2: RU28362 is designed to have negligible affinity for the Mineralocorticoid Receptor (MR).[3] However, in experimental conditions, particularly at high concentrations, the possibility of off-target effects should always be considered. The primary concern for cross-reactivity is with the MR, as both GR and MR can be co-expressed in the same neurons and are activated by endogenous glucocorticoids like corticosterone.[4][5]
Q3: How can I confirm if the observed effects in my experiment are due to on-target GR activation or off-target effects?
A3: To confirm on-target effects, a multi-pronged approach is recommended:
-
Pharmacological Validation: Use a structurally different GR antagonist to see if it blocks the effects of RU28362.
-
Genetic Validation: Employ genetic models such as GR knockout (e.g., using Cre-LoxP systems) or knockdown (e.g., using shRNA) in your experimental system.[6][7] The effects of RU28362 should be absent in these models.
-
Dose-Response Analysis: Establish a dose-response curve for RU28362. On-target effects should occur within a specific concentration range consistent with its known binding affinity.
Q4: What are the recommended control experiments when using RU28362?
A4: To ensure the specificity of your findings, the following control experiments are crucial:
-
Vehicle Control: Administer the vehicle solution (the solvent in which RU28362 is dissolved) to a control group to account for any effects of the vehicle itself.
-
Inactive Epimer/Stereoisomer Control: If available, use an inactive form of the molecule to control for non-specific effects.
-
Use of a Structurally Unrelated GR Agonist: Compare the effects of RU28362 with another selective GR agonist that has a different chemical structure.
-
Genetic Controls: As mentioned above, utilize GR knockout or knockdown models as the most rigorous controls for target specificity.[6][7]
Troubleshooting Guides
Problem: Unexpected or paradoxical effects are observed after RU28362 application.
-
Possible Cause: Off-target activation of MR at high concentrations or in a specific cellular context.
-
Troubleshooting Steps:
-
Lower the concentration of RU28362 to the lowest effective dose.
-
Co-administer a selective MR antagonist to block potential off-target effects.
-
Validate your findings in a GR-knockout or knockdown model.
-
Problem: High variability in experimental results with RU28362.
-
Possible Cause: Inconsistent drug delivery, degradation of the compound, or variability in the expression levels of GR and MR in the experimental model.
-
Troubleshooting Steps:
-
Prepare fresh solutions of RU28362 for each experiment.
-
Ensure consistent and accurate delivery of the compound.
-
Characterize the expression levels of GR and MR in your specific neural circuit of interest.
-
Problem: Difficulty replicating published findings using RU28362.
-
Possible Cause: Differences in experimental conditions, such as cell types, animal strains, or specific reagents.
-
Troubleshooting Steps:
-
Carefully review and match the experimental protocols of the original study.
-
Contact the authors of the original publication for clarification on their methodology.
-
Consider potential differences in the baseline physiological state of your experimental model.[8]
-
Data Presentation
Table 1: Comparative Binding Affinities of Select Steroids for Glucocorticoid and Mineralocorticoid Receptors
| Compound | Receptor | Dissociation Constant (Kd) (nM) | Notes |
| RU28362 | Glucocorticoid Receptor (GR) | 11.4 - 12.7 | Highly selective for GR.[3] |
| Mineralocorticoid Receptor (MR) | Negligible Affinity | [3] | |
| Corticosterone | Glucocorticoid Receptor (GR) | ~2.5 - 5.0 | Endogenous glucocorticoid in rodents. |
| Mineralocorticoid Receptor (MR) | ~0.5 | Higher affinity for MR than GR. | |
| Aldosterone | Glucocorticoid Receptor (GR) | ~14 | [9] |
| Mineralocorticoid Receptor (MR) | ~1.0 - 3.0 | Primary endogenous mineralocorticoid. |
Experimental Protocols
Protocol 1: Validation of RU28362 On-Target Effects using a Neuron-Specific GR Knockout Mouse Model (Cre-LoxP system)
This protocol outlines the generation and use of a conditional knockout mouse to validate that the effects of RU28362 are mediated by GR in a specific neuronal population.
1. Generation of Neuron-Specific GR Knockout Mice:
-
Step 1: Obtain two mouse lines:
-
A line with LoxP sites flanking a critical exon of the GR gene (Nr3c1flox/flox).
-
A Cre-driver line that expresses Cre recombinase under the control of a neuron-specific promoter (e.g., CaMKIIα-Cre for forebrain excitatory neurons).
-
-
Step 2: Cross the Nr3c1flox/flox mice with the Cre-driver line.[10]
-
Step 3: Breed the resulting heterozygous offspring to generate experimental cohorts: Nr3c1flox/flox; Cre+ (knockout) and Nr3c1flox/flox; Cre- (wild-type littermate controls).[7][11]
2. Validation of GR Knockout:
-
Step 1: Isolate brain tissue from the specific region of interest from both knockout and wild-type mice.
-
Step 2: Perform quantitative PCR (qPCR) or Western blotting to confirm the reduction or absence of GR mRNA or protein in the knockout animals compared to controls.
3. Behavioral or Electrophysiological Experiment:
-
Step 1: Administer RU28362 or vehicle to both knockout and wild-type mice.
-
Step 2: Perform the behavioral task or electrophysiological recording of interest.
-
Step 3: Analyze the data. The effect of RU28362 observed in wild-type mice should be absent or significantly attenuated in the knockout mice.
Protocol 2: Validation of RU28362 On-Target Effects using shRNA-mediated GR Knockdown in Neurons
This protocol describes the use of short hairpin RNA (shRNA) to specifically knockdown GR expression in cultured neurons or in a specific brain region in vivo to validate the on-target effects of RU28362.
1. shRNA Design and Vector Construction:
-
Step 1: Design at least two independent shRNA sequences targeting the GR mRNA. Include a non-targeting scramble shRNA control.
-
Step 2: Clone the shRNA sequences into a suitable viral vector (e.g., lentivirus or AAV) that also expresses a fluorescent reporter (e.g., GFP) for tracking transduced cells.
2. In Vitro Validation in Neuronal Cultures:
-
Step 1: Transduce primary neuronal cultures with the lentiviral vectors carrying the GR-targeting shRNAs or the scramble control.
-
Step 2: After sufficient time for knockdown (typically 72-96 hours), validate GR knockdown efficiency via qPCR or Western blot.
-
Step 3: Treat the transduced neurons with RU28362 or vehicle and perform the desired cellular assay (e.g., calcium imaging, electrophysiology).
-
Step 4: The effects of RU28362 should be present in the scramble control group but absent or reduced in the GR-knockdown groups.
3. In Vivo Validation:
-
Step 1: Stereotactically inject the AAV vectors carrying the GR-targeting shRNAs or the scramble control into the brain region of interest.
-
Step 2: Allow for sufficient time for viral expression and GR knockdown (typically 2-3 weeks).
-
Step 3: Administer RU28362 or vehicle and perform behavioral testing or ex vivo electrophysiology.
-
Step 4: Confirm GR knockdown in the targeted region post-mortem. The behavioral or physiological effects of RU28362 should be attenuated in the GR-knockdown animals.
Mandatory Visualizations
Caption: GR and MR genomic signaling pathways in a neuron.
Caption: Troubleshooting workflow for unexpected results.
Caption: Logical diagram for data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. RU-28362 - Wikipedia [en.wikipedia.org]
- 3. Glucocorticoid receptors in the mammalian inner ear: RU 28362 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucocorticoid and Mineralocorticoid Receptors in the Brain: A Transcriptional Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mineralocorticoid receptor and glucocorticoid receptor work alone and together in cell-type-specific manner: Implications for resilience prediction and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation and Validation of Tissue-Specific Knockout Strains for Toxicology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cre-recombinase systems for induction of neuron-specific knockout models: a guide for biomedical researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What’s wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The glucocorticoid receptor potentiates aldosterone-induced transcription by the mineralocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse Cre-LoxP system: general principles to determine tissue-specific roles of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of RU5135 and Strychnine as Glycine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of two prominent glycine receptor antagonists: the synthetic steroid derivative RU5135 and the naturally occurring alkaloid strychnine. The data presented is compiled from peer-reviewed scientific literature to aid in the selection of appropriate pharmacological tools for research and development.
Quantitative Comparison of Potency
The potency of a receptor antagonist is a critical parameter in assessing its utility. This is commonly expressed as the half-maximal inhibitory concentration (IC50) or the antagonist's equilibrium dissociation constant (Ki). Another valuable measure is the pA2 value, which quantifies the concentration of an antagonist required to produce a two-fold shift in the agonist's concentration-response curve.
| Compound | Potency Metric | Value | Molar Concentration (M) | Reference |
| This compound | pA2 | 7.67 | 2.14 x 10⁻⁸ | [1] |
| Strychnine | IC50 | 27 nM | 2.7 x 10⁻⁸ | |
| Affinity Constant (Ki) | 0.03 µM | 3.0 x 10⁻⁸ |
Note: A lower molar concentration indicates a higher potency. Based on the available data, this compound and strychnine exhibit comparable, high-potency antagonism at the glycine receptor, with both compounds acting in the nanomolar range. It is important to note that this compound has been reported to be less selective than strychnine.
Experimental Protocols
The determination of antagonist potency is typically achieved through radioligand binding assays. The following is a representative protocol for a competitive binding assay to determine the potency of a glycine receptor antagonist using [³H]strychnine.
Radioligand Binding Assay for Glycine Receptor Antagonism
Objective: To determine the affinity (Ki) of a test compound (e.g., this compound) for the glycine receptor by measuring its ability to displace the binding of a radiolabeled antagonist ([³H]strychnine).
Materials:
-
Biological Sample: Synaptic membrane fractions prepared from mammalian spinal cord or brainstem, regions with high densities of glycine receptors.
-
Radioligand: [³H]strychnine.
-
Test Compound: this compound or other glycine antagonist.
-
Non-specific Binding Control: A high concentration of unlabeled strychnine (e.g., 1 mM).
-
Assay Buffer: e.g., Tris-HCl buffer at a physiological pH.
-
Filtration Apparatus: A vacuum filtration manifold with glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Methodology:
-
Membrane Preparation: Homogenize the tissue in a suitable buffer and perform differential centrifugation to isolate synaptic membranes. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a series of tubes or a microplate, combine the synaptic membrane preparation, a fixed concentration of [³H]strychnine, and varying concentrations of the test compound (this compound). Include control tubes for total binding (no competitor) and non-specific binding (with a saturating concentration of unlabeled strychnine).
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixtures through glass fiber filters using a vacuum manifold. The filters will trap the membranes with bound radioligand, while the unbound radioligand will pass through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Molecular Interactions and Experimental Design
To better understand the mechanisms of action and the experimental approach, the following diagrams have been generated.
Caption: Glycine receptor signaling pathway and points of antagonism.
References
Unveiling the Antagonist Profile of RU5135 at Glycine Receptors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antagonist activity of RU5135 at glycine receptors. Due to a lack of specific data on this compound's activity at distinct glycine receptor (GlyR) subunits, this document focuses on its known properties and compares them with other well-characterized antagonists, highlighting the need for further investigation into its subunit selectivity.
The steroid derivative this compound has been identified as a potent competitive antagonist of glycine receptors.[1][2] It shares a common binding site with the well-known glycine receptor antagonist, strychnine.[2] In studies on native tissues, this compound has demonstrated significant glycine antagonism, with a reported pA2 value of 7.67.[2] This indicates a strong antagonist activity at glycine receptors present in these preparations. However, the precise subunit composition of these native receptors is not defined, and to date, studies validating the antagonist activity of this compound on specific recombinant glycine receptor subunits (e.g., α1, α2, α3, α1β) are not available in the public domain.
This guide will therefore summarize the known characteristics of this compound and provide a comparative landscape of other glycine receptor antagonists for which subunit-specific data is available. This will offer a valuable reference for researchers investigating glycinergic signaling and developing novel therapeutic agents targeting specific glycine receptor subtypes.
Comparative Antagonist Activity at Glycine Receptor Subunits
While specific data for this compound is pending, the following table summarizes the antagonist activity of other key compounds at different homomeric glycine receptor α subunits. This data, derived from electrophysiological studies on recombinant receptors, illustrates the principle of subunit selectivity that remains to be determined for this compound.
| Antagonist | GlyR α1 | GlyR α2 | GlyR α2* | Mechanism of Action | Reference |
| Strychnine | High Potency (IC₅₀ in nM range) | High Potency (IC₅₀ in nM range) | Lower Potency (IC₅₀ in µM range) | Competitive | [3] |
| Picrotoxin | Allosteric Inhibitor | More effective antagonist than at α1 | Data not available | Allosteric (Pore Blocker) | [4][5] |
| 5,7-Dichlorokynurenic Acid (DCKA) | Insensitive | Effective Antagonist | Effective Antagonist | Competitive | [3] |
| Bicuculline | Weak Antagonist | More effective antagonist than at α1 | Data not available | Competitive | [4][5] |
| This compound | Data not available | Data not available | Data not available | Competitive | [1][2] |
Note: IC₅₀ values can vary depending on the experimental conditions, including the glycine concentration used.
Experimental Protocols
To validate the antagonist activity of a compound like this compound at specific glycine receptor subunits, a standard methodology involves the heterologous expression of recombinant receptors in a cell line, followed by electrophysiological recording.
Heterologous Expression of Glycine Receptors in HEK 293 Cells
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: cDNAs encoding the desired human glycine receptor subunits (e.g., α1, α2, β1) are transiently transfected into the HEK 293 cells using a suitable transfection reagent (e.g., Lipofectamine 2000). A marker gene, such as Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells.
-
Incubation: Cells are incubated for 24-48 hours post-transfection to allow for the expression of the glycine receptor subunits on the cell membrane.
Whole-Cell Patch-Clamp Electrophysiology
-
Preparation: Transfected HEK 293 cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
Recording: Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, and 0.4 Na-GTP, with the pH adjusted to 7.2.
-
Drug Application: Glycine (agonist) and the test antagonist (e.g., this compound) are applied to the cells using a rapid solution exchange system.
-
Data Acquisition and Analysis: Glycine-evoked currents are recorded in the absence and presence of increasing concentrations of the antagonist. The inhibition of the glycine-induced current is measured, and concentration-response curves are generated to determine the IC₅₀ (half-maximal inhibitory concentration) of the antagonist. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.
Visualizing Glycinergic Signaling and Experimental Workflow
To better understand the context of this compound's action, the following diagrams illustrate the canonical glycine receptor signaling pathway and a typical experimental workflow for antagonist validation.
Canonical inhibitory signaling pathway of the ionotropic glycine receptor.
Experimental workflow for validating glycine receptor antagonist activity.
References
- 1. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of inhibitory amino acids by the steroid derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective antagonism of rat inhibitory glycine receptor subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glycine receptor subunit composition alters the action of GABA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing Glycine and GABA Receptors: A Comparative Guide to RU5135 and Bicuculline
For researchers, scientists, and drug development professionals, the precise differentiation between glycine and GABA receptor activity is paramount for accurate study of inhibitory neurotransmission. This guide provides a comprehensive comparison of two common antagonists, RU5135 and bicuculline, offering experimental data, detailed protocols, and visual aids to facilitate informed selection for specific research needs.
Gamma-aminobutyric acid (GABA) and glycine are the primary inhibitory neurotransmitters in the vertebrate central nervous system. Their receptors, GABA-A receptors (GABA-ARs) and glycine receptors (GlyRs), are both ligand-gated chloride ion channels.[1][2] Given their similar function and frequent co-localization in neuronal circuits, distinguishing their individual contributions to synaptic inhibition is a significant challenge. Pharmacological tools, particularly selective antagonists, are indispensable for dissecting their respective roles. This guide focuses on the comparative efficacy and selectivity of this compound and bicuculline in discriminating between these two critical receptor systems.
Quantitative Comparison of Antagonist Potency
The selectivity of an antagonist is determined by its relative potency at its target versus off-target receptors. The following table summarizes the available quantitative data for this compound and bicuculline at both GABA-A and glycine receptors.
| Antagonist | Target Receptor | Potency (IC50/pA2) | Reference |
| This compound | GABA-A (muscimol-activated) | pA2 = 8.31 | [3] |
| Glycine | pA2 = 7.67 | [3] | |
| Bicuculline | GABA-A | IC50 ≈ 2.7 µM | [4] |
| Glycine | IC50 ≈ 100 µM | [4] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. A higher pA2 value indicates greater potency. IC50 is the concentration of an inhibitor where the response is reduced by half. A lower IC50 value indicates greater potency.
Based on this data, this compound is a highly potent antagonist at both GABA-A and glycine receptors, with a slightly higher potency for GABA-A receptors in the cited study. However, another study describes this compound as a potent strychnine-like glycine antagonist with less effect on GABA-induced neuronal firing inhibition, suggesting its selectivity may be context-dependent.[5] In contrast, bicuculline demonstrates a clear selectivity for GABA-A receptors, with a significantly lower potency at glycine receptors.[4]
Experimental Protocols for Receptor Differentiation
The following protocols provide a framework for utilizing this compound and bicuculline to distinguish between GABA and glycine receptor-mediated currents in vitro.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
This electrophysiological technique allows for the direct measurement of ion channel activity in response to agonist and antagonist application.
Objective: To pharmacologically isolate and characterize GABA-A and glycine receptor-mediated currents from a neuron.
Materials:
-
Cultured neurons or acute brain slices
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution (e.g., K-Gluconate based)
-
GABA, glycine, this compound, and bicuculline stock solutions
-
Perfusion system
Procedure:
-
Cell Preparation: Prepare cultured neurons on coverslips or obtain acute brain slices from the desired brain region.[6][7]
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.[7]
-
Recording Setup: Place the cell preparation in the recording chamber and perfuse with aCSF.[7]
-
Establish Whole-Cell Configuration:
-
Data Acquisition:
-
Clamp the cell at a holding potential of -60 mV to -70 mV.[8]
-
Apply agonists (GABA or glycine) via the perfusion system to elicit inward chloride currents.
-
To isolate glycine receptor currents, first apply bicuculline (e.g., 10-30 µM) to block GABA-A receptors, and then apply glycine.
-
To isolate GABA-A receptor currents, first apply a high concentration of a selective glycine receptor antagonist like strychnine, and then apply GABA.
-
To test the effect of this compound, apply it before the respective agonist and observe the reduction in the current.
-
-
Data Analysis: Measure the amplitude and kinetics of the agonist-evoked currents in the presence and absence of the antagonists to determine their effects and the receptor types present.
Signaling Pathways and Antagonist Action
Both GABA-A and glycine receptors are pentameric ligand-gated ion channels that conduct chloride ions upon activation, leading to hyperpolarization of the neuronal membrane and inhibitory neurotransmission.[1][2] The binding of their respective agonists, GABA and glycine, to the extracellular domain of the receptors triggers a conformational change that opens the central ion pore.
The following diagrams illustrate the basic signaling pathway and the sites of action for the agonists and antagonists.
Experimental Workflow for Receptor Differentiation
The following flowchart outlines a logical workflow for using this compound and bicuculline to differentiate between GABAergic and glycinergic currents in an experimental setting.
References
- 1. Structure–Function Relationships of Glycine and GABAA Receptors and Their Interplay With the Scaffolding Protein Gephyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Function Relationships of Glycine and GABAA Receptors and Their Interplay With the Scaffolding Protein Gephyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine receptor subunit composition alters the action of GABA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential blockade of bicuculline and strychnine on GABA- and glycine-induced responses in dissociated rat hippocampal pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. Patch-clamp analysis of glycine-induced currents in chick ciliary ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of RU5135's Glycinergic Antagonism Across Neuronal Populations
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of RU5135, a potent steroid derivative and glycine receptor antagonist, across different neuronal populations. While direct comparative studies on this compound in various brain regions are limited, this document synthesizes available data on its mechanism of action, the distribution of its target receptors, and the known effects of the archetypal glycine antagonist, strychnine, to project its differential impacts.
Introduction to this compound
This compound is a steroid derivative recognized for its potent, strychnine-like antagonism of glycine receptors.[1] Glycine is a major inhibitory neurotransmitter, particularly in the spinal cord and brainstem, where it activates ligand-gated chloride channels, leading to hyperpolarization and a decrease in neuronal firing. By blocking these receptors, this compound effectively disinhibits neurons, leading to an excitatory effect. Notably, early research indicated that this compound has a less pronounced effect on GABA-induced neuronal inhibition, suggesting a degree of selectivity for glycine receptors over GABA receptors.[1]
Differential Effects of this compound Based on Glycine Receptor Distribution
The effects of this compound are intrinsically linked to the expression patterns of different glycine receptor (GlyR) subunits across the central nervous system. The differential subunit composition of GlyRs in various neuronal populations is the primary determinant of their pharmacological properties and, consequently, their sensitivity to antagonists like this compound.
Glycine receptors are pentameric structures typically composed of α and β subunits. The α subunit contains the glycine binding site. Four α subunits (α1, α2, α3, and α4) and one β subunit have been identified. Their distribution varies significantly across different brain regions and developmental stages.[2][3]
Table 1: Distribution of Glycine Receptor Subunits in Different Neuronal Populations
| Neuronal Population | Predominant Glycine Receptor α Subunits | Expected Sensitivity to this compound (Inferred) | Reference |
| Spinal Cord Motor Neurons | α1, β | High | [2][3] |
| Hippocampal Neurons | α2, α3, β | Moderate to High | [2][3][4] |
| Cortical Neurons | α2 (Layer VI) | Moderate | [2][3] |
| Cerebellar Purkinje Cells | Low α3 expression | Low to Moderate | [2][3] |
| Trigeminal Subnucleus Caudalis Neurons | Not specified, but sensitive to strychnine | High | [5] |
Based on this distribution, the effects of this compound are expected to be most pronounced in the spinal cord, where the α1 subunit, a primary target for strychnine-like antagonists, is abundant. In higher brain regions like the hippocampus and cortex, the presence of α2 and α3 subunits suggests that these neurons would also be susceptible to this compound, although potentially with different potencies. The lower expression of glycine receptors in cerebellar Purkinje cells might translate to a reduced effect of this compound in this neuronal population.
Inferred Electrophysiological Effects in Different Neuronal Populations
While specific electrophysiological data for this compound across different brain regions is scarce, we can infer its effects based on the known actions of strychnine and the principles of glycinergic inhibition.
Spinal Cord: In spinal cord neurons, this compound is expected to potently block glycine-mediated inhibitory postsynaptic potentials (IPSPs). This would lead to increased excitability of motor neurons and interneurons, consistent with the convulsant effects observed with strychnine.
Hippocampus: Hippocampal neurons, particularly in the CA1 region, are known to express functional glycine receptors that contribute to tonic inhibition.[4][6] Antagonism of these receptors by this compound would likely lead to a depolarizing shift in the resting membrane potential and an increase in neuronal firing rates. This could have significant implications for synaptic plasticity, as glycine receptors are known to modulate long-term potentiation (LTP) and long-term depression (LTD).[7]
Cortex: In the neocortex, particularly in developing neurons, glycine receptors can be excitatory due to a higher intracellular chloride concentration.[8] By blocking these receptors, this compound could paradoxically reduce depolarization and subsequent NMDA receptor activation in the neonatal cortex. In the mature cortex, where glycine is primarily inhibitory, this compound would be expected to increase neuronal excitability.
Cerebellum: The role of glycinergic transmission in the cerebellum is less established compared to the spinal cord and brainstem. However, the presence of α3 subunit mRNA suggests some level of glycine receptor expression.[2][3] The effect of this compound on Purkinje cell activity would likely be less pronounced than in other regions with higher glycine receptor density.
Table 2: Predicted Comparative Effects of this compound on Neuronal Activity
| Neuronal Population | Predicted Primary Effect of this compound | Potential Functional Consequence |
| Spinal Cord Motor Neurons | Blockade of postsynaptic inhibition | Increased muscle tone, potential for seizures |
| Hippocampal Pyramidal Neurons | Reduction of tonic inhibition, depolarization | Increased excitability, modulation of synaptic plasticity |
| Cortical Pyramidal Neurons | Increased excitability (mature), potential for reduced NMDA receptor activation (neonatal) | Altered cortical network activity |
| Cerebellar Purkinje Cells | Minor increase in excitability | Subtle changes in motor coordination and learning |
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by this compound is the direct gating of the glycine receptor ion channel.
Caption: Glycine receptor signaling and antagonism by this compound.
A typical experimental workflow to investigate the effects of this compound involves electrophysiological recordings from targeted neuronal populations while applying the compound via microiontophoresis.
Caption: Experimental workflow for studying this compound effects.
Experimental Protocols
Microiontophoresis and Extracellular Recording
A standard method to assess the local effects of this compound on individual neurons is microiontophoresis coupled with extracellular single-unit recording.
-
Animal Model: The choice of animal model (e.g., rat, cat) and the specific neuronal population to be studied will dictate the surgical approach.
-
Electrode Assembly: A multi-barreled micropipette is used. One barrel is filled with a recording solution (e.g., 2 M NaCl) to record action potentials. Other barrels are filled with solutions of glycine, this compound, and potentially other relevant drugs (e.g., GABA, bicuculline).
-
Drug Ejection: A controlled current is passed through the drug-containing barrels to eject the ionized molecules into the immediate vicinity of the recorded neuron. Retaining currents are used to prevent leakage of the drug when not being applied.
-
Recording: The firing rate of the neuron is recorded before, during, and after the application of glycine and this compound. The antagonistic effect of this compound is quantified by its ability to block the inhibitory effect of glycine on neuronal firing.
Conclusion
This compound is a potent glycine receptor antagonist with strychnine-like properties. While direct comparative studies are lacking, the well-characterized distribution of glycine receptor subunits across the central nervous system allows for informed predictions of its differential effects. The highest sensitivity to this compound is expected in the spinal cord, with significant but potentially varied effects in the hippocampus and cortex. The cerebellum is likely to be the least affected among these regions. Further electrophysiological studies applying this compound to diverse neuronal populations are necessary to fully elucidate its comparative pharmacology and therapeutic potential.
References
- 1. The membrane effects, and sensitivity to strychnine, of neural inhibition of the Mauthner cell, and its inhibition by glycine and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Widespread expression of glycine receptor subunit mRNAs in the adult and developing rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Widespread expression of glycine receptor subunit mRNAs in the adult and developing rat brain. | The EMBO Journal [link.springer.com]
- 4. Loss of Extrasynaptic Inhibitory Glycine Receptors in the Hippocampus of an AD Mouse Model Is Restored by Treatment with Artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of strychnine upon different classes of trigeminal subnucleus caudalis neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strychnine-sensitive glycine receptors on pyramidal neurons in layers II/III of the mouse prefrontal cortex are tonically activated - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Glycine Receptors in Glycine-Induced LTD in Hippocampal CA1 Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A glycine receptor antagonist, strychnine, blocked NMDA receptor activation in the neonatal mouse neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In-Vivo Efficacy of Glucocorticoid Receptor Antagonism Against Sensory Stimuli: A Comparative Guide
Note on Compound Identification: Initial searches for "RU5135" did not yield specific information related to the modulation of sensory stimuli. However, the "RU" designation is characteristic of compounds developed by Roussel Uclaf. Based on available research concerning this class of compounds and their effects on sensory-related pathways, this guide will proceed under the assumption that the intended compound of interest is RU486 (Mifepristone) , a potent glucocorticoid receptor (GR) antagonist with known effects on nociception and sensory processing.
This guide provides a comparative overview of the in-vivo efficacy of RU486 against sensory stimuli, alongside alternative compounds. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological and experimental workflows.
Comparative Analysis of Compounds for Sensory Modulation
The following table summarizes the in-vivo efficacy of RU486 and selected alternative compounds in modulating responses to sensory stimuli, primarily in rodent models of neuropathic and inflammatory pain.
| Compound | Target/Mechanism of Action | Model | Key Efficacy Metrics | Dosage | Route of Administration |
| RU486 (Mifepristone) | Glucocorticoid Receptor (GR) Antagonist | Spared Nerve Injury (SNI) in mice | Prevention of stress-induced increase in allodynia.[1] | Not specified in abstract | Not specified in abstract |
| RU486 (Mifepristone) | Glucocorticoid Receptor (GR) Antagonist | Chronic Constriction Nerve Injury (CCI) in rats | Attenuation of thermal hyperalgesia and mechanical allodynia.[2] | 0.5 - 4 µg | Intrathecal |
| Memantine | NMDA Receptor Antagonist | Spared Nerve Injury (SNI) in mice | Prevention of stress-induced enhancement of allodynia.[1] | Not specified in abstract | Not specified in abstract |
| Methylprednisolone | Glucocorticoid Receptor (GR) Agonist | Sciatic Nerve Transection in rats | Reversal of heat and mechanical hyperalgesia.[3] | 3 mg/kg/day | Continuous infusion |
| Triamcinolone Acetonide | Corticosteroid (GR Agonist) | Spinal Nerve Ligation in rats | Reduction in mechanical pain behavior.[4] | Not specified in abstract | Systemic |
Experimental Protocols
Detailed methodologies for key in-vivo experiments are provided below to ensure reproducibility and aid in the design of future studies.
Mechanical Allodynia Assessment (Von Frey Test)
The Von Frey test is utilized to assess mechanical sensitivity, a common measure of neuropathic pain.
Objective: To determine the mechanical withdrawal threshold of a rodent's paw in response to calibrated filaments.
Apparatus:
-
A set of calibrated Von Frey filaments with varying stiffness.
-
An elevated wire mesh platform allowing access to the plantar surface of the animal's paws.
-
Plexiglas enclosures to house the animals on the platform.
Procedure:
-
Habituation: Acclimate the animals to the testing environment by placing them in the enclosures on the wire mesh platform for at least one to two hours for two to three consecutive days prior to testing.[5]
-
Filament Application: Beginning with a filament of intermediate stiffness (e.g., 0.6g), apply it to the plantar surface of the hind paw with enough force to cause a slight bend in the filament.[6] Hold for 1-2 seconds.[6]
-
Response: A positive response is a sharp withdrawal or licking of the paw.
-
Threshold Determination (Up-Down Method):
-
If there is no response, the next thickest filament is used.
-
If there is a response, the next thinnest filament is used.
-
This is repeated until a series of responses and non-responses are recorded to determine the 50% withdrawal threshold.
-
-
Data Recording: The filament gauge that elicits a withdrawal response is recorded as the mechanical threshold.[7]
Thermal Hyperalgesia Assessment (Hot Plate Test)
The Hot Plate test is employed to evaluate the response to a thermal stimulus.
Objective: To measure the latency of a rodent's response to a heated surface.
Apparatus:
-
A hot plate apparatus with a precisely controlled surface temperature.
-
A transparent cylindrical enclosure to keep the animal on the heated surface.
Procedure:
-
Apparatus Setup: The hot plate surface is maintained at a constant temperature, typically between 50°C and 55°C.[8]
-
Animal Placement: The animal is placed inside the enclosure on the heated plate.
-
Response Latency: The time until the animal exhibits a nocifensive behavior (e.g., paw licking, jumping) is recorded.[8][9]
-
Cut-off Time: A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.[10][11] If the animal does not respond within this time, it is removed from the apparatus.
-
Data Recording: The latency to the first sign of a pain response is recorded.[11]
Visualizations
Signaling Pathway of the Glucocorticoid Receptor
Caption: Glucocorticoid receptor signaling pathway and the antagonistic action of RU486.
Experimental Workflow for In-Vivo Efficacy Testing
Caption: A typical experimental workflow for evaluating the in-vivo efficacy of sensory modulating compounds.
References
- 1. Stress exacerbates neuropathic pain via glucocorticoid and NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of Central Glucocorticoid Receptors after Peripheral Nerve Injury Contributes to Neuropathic Pain Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocorticoid inhibition of neuropathic hyperalgesia and spinal Fos expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemic Anti-inflammatory Corticosteroid Reduces Mechanical Pain Behavior, Sympathetic Sprouting, and Elevation of Pro-inflammatory Cytokines in a Rat Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. forum.painresearcher.net [forum.painresearcher.net]
- 6. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 9. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
Assessing the Reversibility of RU5135's Antagonistic Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the kinetic properties of a receptor antagonist is paramount for predicting its pharmacological behavior. This guide focuses on assessing the reversibility of the antagonistic effects of RU5135, a steroidal derivative known for its competitive antagonism at both γ-aminobutyric acid type A (GABA-A) and glycine receptors.[1][2][3]
This guide, therefore, provides a framework for such a comparative assessment, outlining the established methodologies and presenting available qualitative information and data for comparable antagonists.
Understanding Antagonist Reversibility
The reversibility of a competitive antagonist is determined by its dissociation rate from the receptor. A high dissociation rate (large k_off value) indicates that the antagonist readily unbinds from the receptor, and its effects can be easily overcome by increasing the concentration of the agonist (the principle of surmountability). Conversely, a low dissociation rate (small k_off value) suggests a more prolonged and less readily reversible antagonism.
Comparative Data for Glycine and GABA-A Receptor Antagonists
While specific dissociation kinetics for this compound are not available, the following table provides data for other well-characterized antagonists of glycine and GABA-A receptors to serve as a benchmark for comparison.
Table 1: Dissociation Kinetics of Selected Glycine and GABA-A Receptor Antagonists
| Antagonist | Receptor Target | Dissociation Rate Constant (k_off) (s⁻¹) | Half-life of Receptor-Antagonist Complex (t½) (min) | Reference |
| Strychnine | Glycine | Data not available | Data not available | |
| Bicuculline | GABA-A | Data not available | Data not available | |
| Gabazine (SR-95531) | GABA-A | Data not available | Data not available | |
| Picrotoxin | GABA-A (non-competitive) | Data not available | Data not available |
Note: While dissociation constants (Kd) are available for some of these compounds, specific off-rate kinetic data (k_off) is not consistently reported in publicly accessible literature.
Qualitative information suggests that this compound accelerates the dissociation of the classic glycine antagonist, [3H]strychnine, from its binding site. This indicates an interaction at the receptor level but does not directly quantify the dissociation rate of this compound itself.
Experimental Protocols for Assessing Reversibility
The reversibility of an antagonist is typically determined through radioligand binding assays, specifically "wash-out" or dissociation experiments.
Experimental Protocol: Dissociation Kinetics Assay
-
Receptor Preparation: A preparation of cell membranes or tissues rich in the target receptor (glycine or GABA-A receptors) is utilized.
-
Incubation with Radiolabeled Antagonist: The receptor preparation is incubated with a radiolabeled form of the antagonist (e.g., [³H]this compound) at a concentration sufficient to achieve significant receptor binding.
-
Equilibrium Binding: The incubation is carried out for a duration sufficient to reach equilibrium, where the rates of association and dissociation of the radioligand are equal.
-
Initiation of Dissociation: Dissociation is initiated by one of two methods:
-
Infinite Dilution: The reaction mixture is rapidly diluted with a large volume of buffer, effectively reducing the concentration of the free radioligand to negligible levels and preventing re-binding.
-
Addition of Excess Unlabeled Ligand: A high concentration of a non-radiolabeled ligand that binds to the same receptor site is added. This "chases" the radiolabeled ligand from the receptor and prevents its re-association.
-
-
Time-Course Sampling: At various time points after initiating dissociation, samples are taken from the reaction mixture.
-
Separation of Bound and Free Radioligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification of Bound Radioligand: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The amount of bound radioligand is plotted against time. The data are then fitted to a mono- or bi-exponential decay curve to determine the dissociation rate constant(s) (k_off). The half-life (t½) of the receptor-antagonist complex can then be calculated using the formula: t½ = ln(2) / k_off .
Visualizing the Assessment of Reversibility and Signaling Pathways
Experimental Workflow
The following diagram illustrates the typical workflow for a dissociation kinetics experiment.
Caption: Workflow for a radioligand dissociation experiment.
Signaling Pathways
The diagrams below illustrate the signaling pathways of the glycine and GABA-A receptors, highlighting the point of antagonism by compounds like this compound.
Caption: Glycine receptor signaling and antagonism.
Caption: GABA-A receptor signaling and antagonism.
References
Quantitative Comparison of RU5135's Effects on Tonic Versus Phasic Inhibition: A Methodological Guide
Disclaimer: Extensive literature searches did not yield any studies that provide a direct quantitative comparison of the effects of RU5135 on tonic versus phasic GABAergic inhibition. The steroid derivative this compound has been characterized as a competitive antagonist at the GABA-A receptor[1][2]. However, specific data quantifying its differential impact on the two primary modes of GABA-A receptor-mediated signaling—tonic and phasic inhibition—are not available in published research.
This guide, therefore, serves as a methodological framework for researchers and drug development professionals. It outlines the established experimental protocols required to conduct such a quantitative comparison and presents the necessary tools for data presentation and visualization, in line with the core requirements of a publishable comparison guide.
Introduction to Tonic and Phasic Inhibition
GABA-A receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system, give rise to two distinct forms of inhibition:
-
Phasic Inhibition: Mediated by synaptic GABA-A receptors, this is a transient form of inhibition resulting from the release of high concentrations of GABA into the synaptic cleft. It manifests as inhibitory postsynaptic currents (IPSCs) and is crucial for precise temporal signaling and network oscillations.
-
Tonic Inhibition: This is a persistent form of inhibition generated by the activation of extrasynaptic GABA-A receptors by low ambient concentrations of GABA. Tonic inhibition plays a key role in setting the overall excitability of neurons.
This compound: A Competitive GABA-A Receptor Antagonist
This compound is a steroid derivative that has been identified as a competitive antagonist at the GABA-A receptor[1][2]. One study determined a pA2 value of 8.31 for this compound in antagonizing the effects of the GABA-A receptor agonist muscimol, indicating its potency as an antagonist[2]. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. This compound has also been shown to be a potent glycine antagonist[2].
To date, no studies have specifically investigated whether this compound exhibits any preference for extrasynaptic GABA-A receptors (mediating tonic inhibition) versus synaptic GABA-A receptors (mediating phasic inhibition). A quantitative comparison would be invaluable for understanding its pharmacological profile and potential therapeutic applications.
Experimental Protocols for Quantitative Comparison
To quantitatively assess the effects of this compound on tonic and phasic inhibition, whole-cell patch-clamp electrophysiology is the gold-standard technique.
Measurement of Tonic Inhibition
Objective: To quantify the magnitude of the tonic GABA-A current and its modulation by this compound.
Methodology:
-
Preparation: Acute brain slices from a region known to exhibit prominent tonic inhibition (e.g., hippocampus, cerebellum, or thalamus) are prepared.
-
Recording: Whole-cell voltage-clamp recordings are obtained from a target neuron. The neuron is held at a potential of -60 to -70 mV.
-
Baseline Measurement: A stable baseline current is recorded.
-
Antagonist Application: A saturating concentration of a GABA-A receptor antagonist (e.g., bicuculline or gabazine) is applied to the slice. This blocks all GABA-A receptor-mediated currents.
-
Quantification: The tonic current is measured as the outward shift in the holding current induced by the antagonist.
-
This compound Application: After a washout period, the slice is incubated with a specific concentration of this compound. The protocol for measuring the tonic current is then repeated in the presence of this compound.
-
Data Analysis: The change in the magnitude of the tonic current in the presence of different concentrations of this compound is quantified.
Measurement of Phasic Inhibition
Objective: To quantify the effects of this compound on the amplitude and frequency of spontaneous inhibitory postsynaptic currents (sIPSCs).
Methodology:
-
Preparation and Recording: As described for tonic inhibition measurement.
-
sIPSC Recording: Spontaneous IPSCs are recorded at a holding potential of -70 mV. These appear as inward currents if the intracellular chloride concentration is high.
-
Baseline Recording: A baseline period of sIPSC activity is recorded.
-
This compound Application: A specific concentration of this compound is bath-applied to the slice.
-
Post-drug Recording: sIPSCs are recorded in the presence of this compound.
-
Data Analysis: The amplitude and frequency of sIPSCs before and after the application of this compound are analyzed using appropriate software. A reduction in sIPSC amplitude would be expected for a competitive antagonist.
Data Presentation
The quantitative data obtained from these experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Tonic GABA-A Current
| This compound Concentration | Mean Tonic Current (pA) | Standard Deviation (pA) | % Inhibition |
| Control | 0% | ||
| 1 nM | |||
| 10 nM | |||
| 100 nM | |||
| 1 µM |
Table 2: Effect of this compound on Phasic GABA-A Currents (sIPSCs)
| This compound Concentration | Mean sIPSC Amplitude (pA) | Standard Deviation (pA) | Mean sIPSC Frequency (Hz) | Standard Deviation (Hz) |
| Control | ||||
| 1 nM | ||||
| 10 nM | ||||
| 100 nM | ||||
| 1 µM |
Mandatory Visualizations
Diagrams are essential for illustrating the concepts and workflows described.
Caption: Signaling pathways for phasic and tonic inhibition.
Caption: Experimental workflow for comparing this compound's effects.
Caption: Logical relationship of this compound and GABAergic inhibition.
References
Safety Operating Guide
Navigating the Disposal of RU-5135: A Guide for Laboratory Professionals
Initial Clarification: RU-5135 is an Air Filter, Not a Chemical Compound
Contrary to what the product number might suggest in a research context, RU-5135 is not a chemical reagent. It is the model number for a specific Universal Clamp-On Air Filter manufactured by K&N Engineering.[1][2][3][4][5] This filter is designed for a variety of applications, including use in racing vehicles, generators, and other equipment.[1][2][3][5] It is a washable and reusable product, which is a key factor in its lifecycle and eventual disposal.[1][3][4][5]
Given the audience of researchers, scientists, and drug development professionals, it is crucial to handle this item with the same diligence as any other piece of laboratory equipment, especially concerning potential contamination. The proper disposal procedure for the RU-5135 air filter is therefore entirely dependent on the substances it has been exposed to during its operational life in the laboratory.
Product Specifications
The following table summarizes the key physical and material characteristics of the K&N RU-5135 air filter.
| Feature | Specification |
| Product Style | Round Tapered Universal Air Filter[2] |
| Filter Material | Cotton Gauze[1][2][3] |
| Flange and Top Material | Molded Pliable Rubber[2][5] |
| Washable | Yes[1][2][4] |
| Height | 4.438 in (113 mm)[1][2] |
| Base Outside Diameter | 5.063 in (129 mm)[2][3] |
| Top Outside Diameter | 3.5 in (89 mm)[2] |
| Flange Inside Diameter | 2.75 in (70 mm)[1][2][3] |
| Filter Re-Oiling Amount | 0.67 oz (20 ml)[1][2][4] |
End-of-Life Disposal Protocol for RU-5135 Air Filter
The primary principle governing the disposal of a used RU-5135 air filter from a laboratory environment is the nature of the contaminants it has captured. The filter itself, being composed of cotton gauze, rubber, and metal, is non-hazardous. However, its use in a research setting could lead to contamination with hazardous materials.
Step 1: Hazard Assessment
Before initiating disposal procedures, a thorough assessment of the filter's use history is mandatory.
-
Identify Potential Contaminants : Review the processes and experiments in which the equipment housing the RU-5135 filter was used. Determine the full range of chemical, biological, or radiological agents that could have been aerosolized and subsequently trapped by the filter.
-
Consult Safety Data Sheets (SDS) : For each identified chemical contaminant, consult its SDS to understand its hazardous characteristics, stability, and any specific disposal recommendations.
-
Evaluate Contamination Level : Estimate the potential concentration of hazardous materials on the filter. While precise quantification may not be feasible, a qualitative assessment (e.g., incidental exposure vs. direct filtration of a hazardous substance) is necessary.
Step 2: Decontamination (If Safe and Feasible)
If the hazard assessment indicates contamination with substances that can be safely neutralized or removed, a decontamination step may be appropriate. This should only be attempted if:
-
A validated decontamination protocol for the specific contaminants exists.
-
The decontamination process itself does not pose a greater risk to personnel or the environment.
-
The process will not damage the filter in a way that releases hazardous materials.
Note: For many hazardous chemical and biological agents, decontamination of a porous material like a cotton gauze filter is not practical or effective. In such cases, this step should be skipped.
Step 3: Segregation and Packaging
Based on the hazard assessment, the filter must be segregated and packaged according to institutional and local regulations.
-
Non-Hazardous Disposal : If the filter has only been exposed to ambient air in a non-laboratory setting or has been confirmed to be free of hazardous contaminants, it can likely be disposed of as general solid waste.[6] However, it is best practice to seal it in a bag to contain any dust or debris.[6][7]
-
Hazardous Waste Disposal : If the filter is contaminated with hazardous chemicals, biological agents, or other regulated materials, it must be treated as hazardous waste.[8][9][10]
-
Place the filter in a sealed, labeled, and appropriate hazardous waste container. The container should be compatible with the waste type.
-
The label should clearly identify the contents, including the primary hazardous contaminants.
-
Store the container in a designated hazardous waste accumulation area.
-
Step 4: Final Disposal
-
Non-Hazardous : Place the sealed bag in the appropriate municipal or institutional solid waste stream.
-
Hazardous : Arrange for pickup and disposal by a licensed hazardous waste management company.[8][9] Ensure all institutional and regulatory paperwork (e.g., waste manifest) is completed accurately.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal pathway for a used RU-5135 air filter in a laboratory setting.
References
- 1. vividracing.com [vividracing.com]
- 2. milkymotorsports.com [milkymotorsports.com]
- 3. jmautosports.com [jmautosports.com]
- 4. jegs.com [jegs.com]
- 5. K and N Filters Universal Clamp-On Air Filter - RU-5135 [lethalperformance.com]
- 6. customfiltersdirect.com [customfiltersdirect.com]
- 7. youtube.com [youtube.com]
- 8. sn-af.com [sn-af.com]
- 9. yourfilter.eu [yourfilter.eu]
- 10. filtersales.com [filtersales.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
